molecular formula C14H12ClNO2 B185207 N-(4-chlorophenyl)-3-methoxybenzamide CAS No. 96776-05-5

N-(4-chlorophenyl)-3-methoxybenzamide

Cat. No.: B185207
CAS No.: 96776-05-5
M. Wt: 261.7 g/mol
InChI Key: PTEBQUFBDQXFFF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of N-phenylbenzamide derivatives. This family of compounds has demonstrated a range of promising biological activities in scientific studies, making them a valuable scaffold for developing novel therapeutic agents. Researchers are particularly interested in these derivatives for their potential antiviral and prokinetic properties. A notable body of research on structurally similar N-phenylbenzamide compounds has revealed potent broad-spectrum antiviral effects. For instance, close analogues have been shown to exhibit activity against viruses such as Hepatitis B Virus (HBV) and Enterovirus 71 (EV71) by potentially increasing intracellular levels of the host defense factor APOBEC3G (A3G) . This mechanism presents a promising approach for tackling drug-resistant viral strains. Furthermore, other benzamide derivatives are well-documented in scientific literature as selective agonists for serotonin (5-HT4) receptors, which play a critical role in gastrointestinal motility, indicating potential applications as prokinetic agents . This product is intended for research purposes only. It is strictly for use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic uses. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEBQUFBDQXFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356851
Record name Benzamide, N-(4-chlorophenyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96776-05-5
Record name Benzamide, N-(4-chlorophenyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Introduction: The Benzamide Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of N-(4-chlorophenyl)-3-methoxybenzamide

The benzamide moiety, characterized by its simple yet profoundly versatile aromatic amide structure, represents a privileged scaffold in the landscape of drug discovery.[1] Its journey from a fundamental chemical building block to the core of numerous therapeutic agents is a compelling narrative of serendipity, rational design, and the continual evolution of medicinal chemistry.[1][2] This guide provides a comprehensive exploration of the benzamide class, using N-(4-chlorophenyl)-3-methoxybenzamide as a focal point to dissect the principles of its design, synthesis, and potential biological significance. While a detailed, storied history for this specific molecule is not extensively documented in public records, its structure allows us to trace the legacy of its parent class and infer its properties based on a wealth of research into structurally related analogues.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, mechanisms, and historical context that define this important class of compounds.

Part 1: A Legacy of Discovery - The Historical Trajectory of Benzamide Derivatives

The therapeutic journey of benzamide derivatives began not with a targeted design, but through serendipitous observations in the mid-20th century.[3] The initial discoveries of antipsychotic and antiemetic properties in substituted benzamides paved the way for decades of intensive research and development.[1][3]

A pivotal moment came with the structural modification of procaine, a local anesthetic with known antiarrhythmic properties but a short duration of action due to its labile ester linkage.[1][2] By applying the principle of bioisosteric replacement, scientists substituted the ester group with a more stable amide bond, giving rise to procainamide . This foundational success highlighted the potential of the benzamide core to create more robust and effective therapeutic agents.[2]

This initial breakthrough was followed by the development of metoclopramide in the 1950s by French researchers originally seeking new antiarrhythmics.[3] While its antiarrhythmic activity was weak, its potent antiemetic and gastroprokinetic effects were quickly recognized, revealing the scaffold's ability to modulate the central and peripheral nervous systems.[3] The mechanism was later found to involve the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone of the brain.[2]

The late 1950s marked the entry of benzamides into psychiatry with the synthesis of sulpiride , a pioneering atypical antipsychotic.[1][3] Its selective antagonism of dopamine D2 and D3 receptors offered a new therapeutic avenue for schizophrenia with a more favorable side-effect profile compared to earlier antipsychotics.[1] This discovery catalyzed the development of a new generation of benzamide antipsychotics, including amisulpride.[1][3]

This rich history demonstrates a clear pattern: from serendipity to rational, structure-based design, the benzamide scaffold has proven to be an exceptionally fruitful starting point for discovering a diverse range of therapeutic agents.[3]

Part 2: Structural Dissection of N-(4-chlorophenyl)-3-methoxybenzamide

The structure of N-(4-chlorophenyl)-3-methoxybenzamide can be broken down into three key components, each contributing to its potential pharmacological profile. By examining the extensive literature on related analogues, we can infer the causality behind these structural choices.

  • The Benzamide Core: This central linker (A) provides a rigid and stable framework. The amide bond (–CO–NH–) is a critical hydrogen bonding motif, allowing for interaction with biological targets like enzyme active sites and receptor binding pockets.

  • The 3-Methoxy Phenyl Ring (B): The placement of the methoxy group is significant. In a related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, this specific substitution pattern was found to contribute to high affinity and selectivity for the dopamine D4 receptor.[4] The methoxy group can act as a hydrogen bond acceptor and influence the overall electronic properties and conformation of the ring.

  • The 4-Chlorophenyl Ring (C): The presence of a halogen, specifically chlorine, at the para-position of the N-phenyl ring is a common feature in many bioactive molecules. The chloro-substituent is electron-withdrawing and increases the lipophilicity of the molecule, which can enhance membrane permeability and influence binding affinity. Derivatives of 4-chlorobenzamide have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties.[5]

The combination of these structural features suggests that N-(4-chlorophenyl)-3-methoxybenzamide is rationally designed to interact with specific biological targets, likely within the central nervous system or as an antiproliferative agent, following the established principles of benzamide-based drug design.

Part 3: Synthesis and Characterization - An Experimental Blueprint

The synthesis of N-substituted benzamides is typically achieved through a reliable and adaptable nucleophilic acyl substitution reaction, often a variation of the Schotten-Baumann reaction.[2][6] This method involves the reaction of an amine with an acyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-methoxybenzamide

The following protocol details the synthesis of a closely related isomer, N-(4-chlorophenyl)-4-methoxybenzamide, which serves as a validated and representative workflow.[7] A yield of 86% has been reported for this specific synthesis.[7]

Materials:

  • 4-Chloroaniline

  • 4-Methoxybenzoyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (50 mL round-bottom flask, beakers, Büchner funnel)

  • Stirring apparatus

  • Ice bath

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-chloroaniline (0.127 g) in 20 mL of a 10% aqueous sodium hydroxide solution.[7] The basic solution acts as a proton scavenger.

  • Reaction Initiation: While stirring the solution vigorously at room temperature, add 1.0 mmol of 4-methoxybenzoyl chloride (0.170 g) portion-wise.[7] The slow addition helps to control the reaction rate and prevent side reactions.

  • Reaction Progression: After the complete addition of the acyl chloride, continue to stir the reaction mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.[7]

  • Precipitation and Work-up: Pour the reaction mixture into 25 mL of ice-cold water. The sudden change in solubility causes the product to precipitate out of the solution. Stir for an additional 10 minutes.[7]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any remaining inorganic salts.[7]

  • Purification and Drying: The crude product is then purified by recrystallization from ethanol to yield X-ray quality crystals. Dry the final product to obtain the purified N-(4-chlorophenyl)-4-methoxybenzamide.[7]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Dissolve 4-Chloroaniline in 10% aq. NaOH react1 Add 4-Methoxybenzoyl Chloride (Portion-wise, RT) prep1->react1 react2 Stir for 30 minutes at Room Temperature react1->react2 workup1 Pour into Ice-Cold Water (Precipitation) react2->workup1 workaround2 Isolate by Vacuum Filtration & Wash with Water workup1->workaround2 workup3 Recrystallize from Ethanol workaround2->workup3 workup4 Dry to Yield Final Product workup3->workup4

Caption: Synthetic workflow for N-(4-chlorophenyl)-4-methoxybenzamide.

Characterization Data

The structural identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.

Analytical TechniqueExpected Observations for Benzamide Derivatives
¹H NMR Signals corresponding to aromatic protons on both phenyl rings, a singlet for the methoxy group (–OCH₃), and a broad singlet for the amide proton (–NH–).[8]
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the amide group (~166 ppm), aromatic carbons, and the methoxy carbon (~56 ppm).[8][9]
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show cleavage of the amide bond.[6]
X-ray Crystallography Provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding.[7]

Part 4: Postulated Mechanism of Action and Future Directions

Given the structural similarities to known dopamine receptor ligands, a plausible mechanism of action for N-(4-chlorophenyl)-3-methoxybenzamide involves the modulation of dopaminergic signaling pathways. Substituted benzamides are well-established as antagonists of D2-like dopamine receptors (D2, D3, and D4).[3][4]

Antagonism of these G-protein coupled receptors (GPCRs) in the central nervous system would inhibit the downstream signaling cascade. Specifically, it would block the dopamine-induced inhibition of adenylyl cyclase, leading to normalized levels of cyclic AMP (cAMP) and preventing the activation of downstream effectors like Protein Kinase A (PKA).

Hypothetical Signaling Pathway Diagram

G DA Dopamine Receptor Dopamine D2/D4 Receptor (GPCR) DA->Receptor Activates Benzamide N-(4-chlorophenyl)- 3-methoxybenzamide Benzamide->Receptor Antagonizes G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response Leads to

Caption: Postulated antagonism of a D2-like dopamine receptor signaling pathway.

The future for benzamide derivatives remains bright. Their versatile scaffold continues to be exploited in contemporary drug discovery for a wide range of diseases, including cancer, viral infections, and genetic disorders.[1][10] Further investigation into compounds like N-(4-chlorophenyl)-3-methoxybenzamide could involve screening against a panel of GPCRs and kinases to elucidate its precise biological target and therapeutic potential.

Conclusion

N-(4-chlorophenyl)-3-methoxybenzamide stands as a representative of the enduring legacy of the benzamide scaffold. While its individual history may not be as prominent as that of its blockbuster predecessors, its structure is a product of decades of medicinal chemistry wisdom. By understanding the historical context of benzamide discovery, the rationale behind its structural components, and the established protocols for its synthesis, researchers are well-equipped to explore its potential and contribute to the next chapter in the story of this remarkable class of molecules. The principles and methodologies outlined in this guide provide a solid foundation for the continued investigation and development of novel benzamide-based therapeutic agents.

References

  • The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Deriv
  • The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone. (2025). Benchchem.
  • Exploring the historical development of Benzamide in medicinal chemistry. (2025). Benchchem.
  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. (2020). Dovepress.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020).
  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-9. [Link]

  • N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Geroprotectors.org.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Potential Biological Activity of 4-Chlorobenzamide Derivatives: A Technical Guide. (2025). Benchchem.
  • benzamide, 3-[(3-chlorophenyl)methoxy]-N-(4-methoxyphenyl)-. SpectraBase.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI.
  • Kant, R., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3077. [Link]

Sources

Rational Design and Evaluation of N-(4-chlorophenyl)-3-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I approach the optimization of the N-(4-chlorophenyl)-3-methoxybenzamide scaffold not merely as a synthetic exercise, but as a multidimensional challenge of target engagement, physicochemical properties, and cellular penetrance. This whitepaper provides an in-depth technical analysis of this pharmacophore, detailing the mechanistic rationale, structure-activity relationship (SAR), and the self-validating experimental workflows required to develop potent structural analogs.

Mechanistic Rationale & Pharmacophore Modeling

The foundational core of this compound class is 3-methoxybenzamide, a well-established [1]. PARP-1 is a critical enzyme that detects DNA single-strand breaks (SSBs) and utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains, which subsequently recruit Base Excision Repair (BER) effectors[2].

While 3-methoxybenzamide effectively mimics the nicotinamide moiety of NAD+ to anchor into the catalytic domain, it lacks the necessary bulk to exploit adjacent hydrophobic sub-pockets[3]. The strategic addition of the N-(4-chlorophenyl) extension addresses this limitation. The halogenated aryl ring provides rotational constraint to the carboxamide group—a critical feature for improved potency—and engages in hydrophobic interactions within the enzyme's active site[1]. By trapping PARP-1 on DNA, these derivatives prevent SSB repair, which degenerate into double-strand breaks (DSBs) during replication, ultimately triggering synthetic lethality in BRCA-deficient cells.

PARP_Mechanism DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Activates PAR_Chain Poly(ADP-ribose) Chains PARP1->PAR_Chain Catalyzes Death Synthetic Lethality (BRCA Mutant) PARP1->Death Unrepaired SSBs turn to DSBs NAD NAD+ Pool NAD->PARP1 Substrate Analog N-(4-chlorophenyl)- 3-methoxybenzamide Analog->PARP1 Competitive Inhibition BER Base Excision Repair (BER) PAR_Chain->BER Recruits Repair Proteins Survival Cell Survival (BRCA Wild-Type) BER->Survival Successful Repair

Fig 1: PARP-1 inhibition mechanism and synthetic lethality in BRCA-mutant cells.

Structure-Activity Relationship (SAR) Landscape

To systematically improve the therapeutic index, we must analyze how specific substitutions alter biological activity. Recent demonstrate that modifying the electronic and steric properties of both the benzamide core and the N-aryl ring drastically impacts target affinity[4].

The quantitative data below summarizes the effect of derivatization on both isolated PARP-1 enzymatic activity and cellular viability in a BRCA1-mutant model.

Table 1: Quantitative SAR of N-Aryl-3-Methoxybenzamide Derivatives

CompoundR1 (Benzamide)R2 (N-Aryl)PARP-1 IC50 (µM)Viability IC50 (µM, BRCA1-mut)
3-Methoxybenzamide 3-OMeH23.5>100
Derivative 1 (Core) 3-OMe4-Cl2.115.4
Derivative 2 3-OMe4-F4.528.2
Derivative 3 3-OH4-Cl1.812.0
Derivative 4 3-OMe3,4-diCl0.98.5

Data Interpretation: The shift from a primary amide (3-methoxybenzamide) to a secondary N-(4-chlorophenyl) amide yields a ~10-fold increase in enzymatic potency. Furthermore, increasing the lipophilicity and electron-withdrawing nature of the N-aryl ring (Derivative 4) optimizes the binding within the hydrophobic pocket, pushing the IC50 into the sub-micromolar range.

Synthetic Methodologies

A robust drug development program requires scalable and high-fidelity synthetic routes. While peptide coupling agents (e.g., HATU) are excellent for rapid library generation, scaling up necessitates the acid chloride route to minimize complex byproducts and reduce costs.

Synthetic_Workflow Step1 3-Methoxybenzoic Acid + 4-Chloroaniline Step2 Activation (SOCl2, cat. DMF) Step1->Step2 Reagents added Step3 Amidation Reaction (0°C to RT, N2 atm) Step2->Step3 Acid Chloride Intermediate Step4 Aqueous Workup (Acid/Base Wash) Step3->Step4 Quench & Extract Step5 Purification (Flash Chromatography) Step4->Step5 Crude Product Step6 Characterization (NMR, LC-MS, HPLC) Step5->Step6 >95% Purity

Fig 2: Step-by-step synthetic workflow for N-(4-chlorophenyl)benzamide derivatives.

Protocol 1: Scalable Synthesis via Acid Chloride Activation

Causality Check: Why do we utilize a sequential acid/base aqueous workup in Step 4? Unreacted 4-chloroaniline will artificially inflate apparent yield and introduce false positives in downstream biological assays due to its inherent cytotoxicity. The 1M HCl wash protonates the aniline, partitioning it exclusively into the aqueous phase, creating a self-validating purification step prior to chromatography.

  • Activation : Dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by dropwise addition of thionyl chloride (SOCl2, 1.5 eq) at 0°C under an N2 atmosphere.

  • Reflux : Heat the mixture to reflux for 2 hours. Monitor conversion via TLC (quench an aliquot in methanol to check for the methyl ester).

  • Concentration : Remove excess SOCl2 and DCM under reduced pressure to yield 3-methoxybenzoyl chloride as a crude, reactive oil.

  • Amidation : Redissolve the acid chloride in anhydrous DCM and cool to 0°C. Add triethylamine (TEA, 2.0 eq) as an acid scavenger, followed by the dropwise addition of 4-chloroaniline (1.1 eq) dissolved in DCM.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validating Workup : Wash the organic layer sequentially with 1M HCl (removes unreacted aniline), saturated NaHCO3 (removes unreacted acid), and brine.

  • Purification & Characterization : Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). Confirm structure via 1H-NMR (characteristic amide N-H singlet at ~10.2 ppm) and LC-MS.

Biological Evaluation & Screening Workflows

Measuring cell death alone is insufficient, as the compound could be a general cytotoxin. A self-validating workflow must pair a phenotypic assay (cell viability) with a target-engagement assay (PARylation levels).

Protocol 2: Orthogonal Validation of PARP Inhibition
  • Target Engagement (PARylation ELISA) :

    • Treat BRCA1-mutant (e.g., MDA-MB-436) and BRCA-WT (e.g., MDA-MB-231) cells with varying concentrations of the analog for 4 hours.

    • Induce DNA damage using 1 mM H2O2 for 10 minutes to maximally stimulate PARP-1 activity.

    • Lyse cells and quantify poly(ADP-ribose) (PAR) polymers using a sandwich ELISA.

    • Validation Metric: A true PARP inhibitor will show a dose-dependent decrease in PAR levels in both cell lines, proving direct target engagement.

  • Phenotypic Readout (Cell Viability) :

    • Seed cells in 96-well plates and treat with the analog for 72 hours.

    • Assess viability using an ATP-quantification assay (e.g., CellTiter-Glo).

    • Validation Metric: The compound must exhibit a significantly lower IC50 in BRCA1-mutant cells compared to BRCA-WT cells, confirming the mechanism of synthetic lethality rather than off-target toxicity.

Future Directions

Beyond oncology, N-(4-chlorophenyl)-3-methoxybenzamide derivatives hold significant promise in agricultural biotechnology. Recent studies have demonstrated that and stress tolerance by reducing NAD+ depletion during abiotic stress events[5][6]. Future lead optimization will focus on improving aqueous solubility and evaluating these analogs across diverse biological models.

References

  • Title: Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond Source: Molecular Aspects of Medicine URL: [Link]

  • Title: Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Chemical PARP Inhibition Enhances Growth of Arabidopsis and Reduces Anthocyanin Accumulation and the Activation of Stress Protective Mechanisms Source: PLoS One URL: [Link]

Sources

Structural, Synthetic, and Mechanistic Profiling of N-(4-chlorophenyl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-chlorophenyl)-3-methoxybenzamide is a highly specialized synthetic organic compound that serves as a critical scaffold in medicinal chemistry and drug discovery. Belonging to the benzamide class of molecules, it is structurally related to early-generation Poly(ADP-ribose) polymerase (PARP) inhibitors such as 3-methoxybenzamide[1]. This whitepaper provides an in-depth technical analysis of the compound, deconstructing its IUPAC nomenclature, physicochemical properties, synthetic methodology, and its mechanistic role in target engagement for oncological applications.

IUPAC Nomenclature & Structural Deconstruction

The systematic naming of chemical compounds ensures absolute structural clarity. The nomenclature of N-(4-chlorophenyl)-3-methoxybenzamide is governed by the rules established in the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)[2].

  • Parent Hydride & Principal Functional Group: The primary functional group is the carboxamide attached directly to a benzene ring. Under IUPAC Rule P-66.1.1.1.2.1 , "benzamide" is a retained name and serves as the Preferred IUPAC Name (PIN) for this core scaffold[3].

  • Aromatic Ring Substitution: The benzene ring of the benzamide core is substituted at the 3-position (meta-position relative to the carbonyl carbon) with a methoxy group (–OCH₃). This yields the intermediate structure "3-methoxybenzamide"[2].

  • Amide Nitrogen Substitution: The nitrogen atom of the amide group is covalently bonded to a 4-chlorophenyl moiety. According to IUPAC Rule P-62.2.1.2.2 , substituents located on the nitrogen atom of an amide are denoted by the locant N- to distinguish them from ring substitutions[4].

  • Assembly: Combining these logical components yields the final systematic name: N-(4-chlorophenyl)-3-methoxybenzamide .

IUPAC_Logic Target N-(4-chlorophenyl)-3-methoxybenzamide Parent Benzamide Core (P-66.1.1.1.2.1) Target->Parent Sub1 3-Methoxy Group (Aromatic Substitution) Target->Sub1 Sub2 N-(4-chlorophenyl) Group (Amide N-Substitution) Target->Sub2

Logical deconstruction of the IUPAC nomenclature for N-(4-chlorophenyl)-3-methoxybenzamide.

Physicochemical Profiling & Pharmacophore Modeling

The structural modifications present in N-(4-chlorophenyl)-3-methoxybenzamide are not arbitrary; they are meticulously designed to optimize the molecule's pharmacokinetic profile and target binding affinity.

PropertyValueMechanistic Implication
Molecular Weight 261.70 g/mol Optimal for small-molecule drug-likeness; strictly complies with Lipinski's Rule of 5.
LogP (Predicted) ~3.5Suggests excellent membrane permeability and sufficient lipophilicity to drive hydrophobic pocket binding.
Hydrogen Bond Donors 1 (Amide NH)Crucial for anchoring the molecule to the catalytic domain of target enzymes (e.g., Gly863 in PARP-1).
Hydrogen Bond Acceptors 2 (Carbonyl O, Methoxy O)The carbonyl oxygen acts as a primary acceptor (binding Ser904); the methoxy oxygen can interact with solvent or secondary residues.
Topological Polar Surface Area ~38.3 ŲHighly favorable for intracellular target engagement and potential blood-brain barrier (BBB) penetration.

Synthetic Methodology

The synthesis of N-(4-chlorophenyl)-3-methoxybenzamide relies on a highly efficient, two-step nucleophilic acyl substitution workflow. This protocol is designed to be self-validating, ensuring high yield and purity.

Step 1: Activation of 3-Methoxybenzoic Acid
  • Reagents: 3-Methoxybenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), N,N-Dimethylformamide (DMF, catalytic).

  • Solvent: Dichloromethane (DCM, anhydrous) or neat.

  • Causality & Mechanism: Carboxylic acids are poor electrophiles. SOCl₂ converts the acid into a highly reactive acyl chloride. The addition of catalytic DMF is critical; DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, a highly electrophilic species that dramatically accelerates the chlorination of the acid.

  • Self-Validation: The reaction progress is monitored by the evolution of SO₂ and HCl gases. Once gas evolution ceases, the reaction is complete. To validate, quench a 10 µL aliquot in methanol; Thin-Layer Chromatography (TLC) will reveal the formation of the methyl ester, confirming successful acyl chloride generation.

Step 2: Amide Coupling via Nucleophilic Acyl Substitution
  • Reagents: 3-Methoxybenzoyl chloride (1.0 eq), 4-Chloroaniline (1.1 eq), Triethylamine (TEA, 2.0 eq).

  • Solvent: DCM (anhydrous) at 0 °C, warming to room temperature.

  • Causality & Mechanism: 4-Chloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. TEA is employed as a non-nucleophilic base to act as an acid scavenger. Without TEA, the HCl byproduct would protonate the unreacted 4-chloroaniline, rendering it non-nucleophilic and stalling the reaction at a maximum 50% theoretical yield.

  • Self-Validation: As the reaction proceeds, the mixture will become cloudy due to the precipitation of TEA·HCl salts. Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude mixture will confirm the presence of the target mass ([M+H]⁺ = 262.1).

Synthesis_Workflow Step1 3-Methoxybenzoic Acid Reagent1 SOCl2, DMF (cat.) Reflux, 2h Step1->Reagent1 Step2 3-Methoxybenzoyl Chloride Reagent1->Step2 Reagent2 4-Chloroaniline, TEA DCM, 0°C to RT, 4h Step2->Reagent2 Step3 N-(4-chlorophenyl)- 3-methoxybenzamide Reagent2->Step3

Step-by-step synthetic workflow utilizing nucleophilic acyl substitution.

Biological Target Engagement: PARP-1 Inhibition

Benzamide derivatives are the foundational pharmacophores for Poly(ADP-ribose) polymerase (PARP) inhibitors[5]. The parent compound, 3-methoxybenzamide, is a well-documented inhibitor of PARP-1, an enzyme critical for DNA single-strand break (SSB) repair[1].

The Causality of Structural Modifications

PARP-1 utilizes NAD⁺ as a substrate to synthesize poly(ADP-ribose) chains[6]. Benzamides act as competitive inhibitors by mimicking the nicotinamide moiety of NAD⁺[6].

  • The Benzamide Core: Forms critical bidentate hydrogen bonds with the catalytic domain of PARP-1 (specifically interacting with residues Gly863 and Ser904)[7].

  • The N-(4-chlorophenyl) Extension: While simple benzamides exhibit moderate affinity, the addition of the bulky, lipophilic 4-chlorophenyl group at the N-position is a deliberate design choice. It projects deep into the hydrophobic cleft of the active site, significantly increasing binding affinity, target residence time, and cellular potency compared to the unsubstituted 3-methoxybenzamide[7].

Mechanism of Synthetic Lethality

In healthy cells, homologous recombination repair (HRR) pathways can compensate for PARP inhibition. However, in cancer cells harboring HRR deficiencies (such as BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unresolved double-strand breaks (DSBs) during DNA replication. This catastrophic genomic instability ultimately triggers apoptosis—a highly targeted therapeutic paradigm known as synthetic lethality [8].

PARP_Pathway DNA DNA Single-Strand Break PARP1 PARP-1 Activation DNA->PARP1 NAD NAD+ Consumption PARP1->NAD Apoptosis Synthetic Lethality (Apoptosis) PARP1->Apoptosis When Inhibited Repair DNA Repair & Survival NAD->Repair Inhibitor Benzamide Derivative (Inhibitor) Inhibitor->PARP1

Mechanism of PARP-1 inhibition leading to synthetic lethality in target cells.

Conclusion

N-(4-chlorophenyl)-3-methoxybenzamide represents a sophisticated evolution of the basic benzamide pharmacophore. By adhering to strict IUPAC structural logic and leveraging reliable nucleophilic acyl substitution methodologies, researchers can efficiently synthesize this compound. Its rational design—combining the hydrogen-bonding capacity of the benzamide core with the hydrophobic bulk of the 4-chlorophenyl group—makes it a highly valuable tool for probing PARP-1 biology and advancing the development of synthetically lethal targeted therapies.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • Curtin NJ, Szabo C. Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. Molecular Aspects of Medicine. 2013;34(6):1217-1256. PMC3657315.[Link]

  • Wang Y, et al. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry. 2023;251:115243.[Link]

  • Papeo G, et al. Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors. Molecules. 2019;24(8):1532. PMC6514758.[Link]

Sources

Methodological & Application

Application Note: Cell-Based Assay Protocols for Evaluating N-(4-chlorophenyl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

N-(4-chlorophenyl)-3-methoxybenzamide and its structural analogs (such as the methylamino derivative IMB-0523) have emerged as highly versatile scaffolds in medicinal chemistry[1]. Recent pharmacological profiling reveals that this class of compounds exhibits a potent dual-action biological profile: broad-spectrum antiviral activity and targeted antiproliferative (anticancer) properties.

As a Senior Application Scientist, I emphasize that successful in vitro evaluation of this compound requires a deep understanding of its mechanisms. The antiviral efficacy is primarily driven by the upregulation of APOBEC3G (A3G) , a host defense factor that induces G-to-A hypermutation in viral genomes, effectively halting Hepatitis B Virus (HBV) and HIV-1 replication[2]. Conversely, its anticancer properties stem from the disruption of microtubule dynamics via tubulin polymerization inhibition , leading to cell cycle arrest[3].

To capture both therapeutic avenues, this guide details a bifurcated cell-based assay protocol using HepG2.2.15 cells (for A3G-mediated antiviral screening) and MCF-7 cells (for tubulin-targeted cytotoxicity).

Mechanism cluster_0 Antiviral Pathway cluster_1 Anticancer Pathway Compound N-(4-chlorophenyl)- 3-methoxybenzamide A3G APOBEC3G Upregulation Compound->A3G Induces Tubulin Tubulin Polymerization Block Compound->Tubulin Binds HBV HBV Replication Inhibition A3G->HBV Hypermutation Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis Disrupts

Fig 1. Dual mechanism of N-(4-chlorophenyl)-3-methoxybenzamide in viral inhibition and apoptosis.

Experimental Design: Causality & Self-Validation

A robust protocol must be a self-validating system . We do not merely expose cells to drugs; we engineer an environment where every variable is controlled and accountable.

  • Cell Line Selection (Causality): We utilize [2] for the antiviral assay because they are stably transfected with the HBV genome, providing a consistent baseline of viral replication necessary to observe A3G-mediated suppression. For cytotoxicity, [3] are selected due to their well-documented sensitivity to tubulin-disrupting benzamide derivatives.

  • Solvent Control (Trustworthiness): N-(4-chlorophenyl)-3-methoxybenzamide is highly lipophilic. Stock solutions must be prepared in 100% DMSO. However, the final assay concentration of DMSO must never exceed 0.5% (v/v). Higher concentrations induce transcriptomic shifts and basal toxicity, artificially inflating the compound's apparent efficacy.

  • Internal Controls (Validation): Every plate must include Lamivudine (3TC) as a positive antiviral control and Colchicine as a positive tubulin-inhibition control. A vehicle-only (0.5% DMSO) well serves as the negative baseline.

Step-by-Step Experimental Protocols

Protocol A: Antiviral Efficacy & APOBEC3G Upregulation Assay

Objective: Quantify the inhibition of HBV DNA replication and the corresponding upregulation of intracellular A3G protein levels.

  • Compound Preparation: Dissolve N-(4-chlorophenyl)-3-methoxybenzamide in molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in DMEM supplemented with 10% FBS to achieve final testing concentrations (e.g., 0.5, 1.0, 2.5, 5.0 µM).

  • Cell Seeding: Seed HepG2.2.15 cells in 6-well plates at a density of

    
     cells/well.
    
    • Expert Insight: Allow 24 hours for complete adherence. Premature treatment leads to uneven drug uptake and high well-to-well variance.

  • Treatment Phase: Aspirate media and replace with compound-dosed media. Incubate at 37°C, 5% CO₂ for 72 hours.

    • Causality: A 72-hour window is mandatory. HBV replication cycles and subsequent A3G protein translation require extended incubation to yield statistically significant dynamic ranges[2].

  • Viral DNA Extraction & qPCR: Collect the supernatant. Extract HBV DNA using a commercial viral DNA kit. Perform qPCR targeting the HBV surface antigen (HBsAg) gene to quantify viral load reduction relative to the DMSO control.

  • A3G Western Blot (Validation): Lyse the remaining adherent cells using RIPA buffer. Run a standard SDS-PAGE, transfer to a PVDF membrane, and probe with anti-APOBEC3G primary antibodies. Normalize against GAPDH. An increase in A3G band intensity validates the mechanism of action.

Protocol B: Tubulin Polymerization & Cytotoxicity Assay

Objective: Determine the antiproliferative IC50 and confirm tubulin disruption.

  • Cell Viability (SRB Assay): Seed MCF-7 cells in 96-well plates (

    
     cells/well). Treat with the compound (1 to 100 µM) for 48 hours. Fix cells with cold 10% TCA, stain with Sulforhodamine B (SRB) dye, and measure absorbance at 540 nm. Calculate the IC50[3].
    
  • In Vitro Tubulin Polymerization: Use a cell-free fluorescent tubulin polymerization assay kit. Mix 3 mg/mL purified porcine tubulin with 10 µM of the compound, 1 mM GTP, and a fluorescent reporter in a 384-well plate.

    • Expert Insight: Read fluorescence continuously (Ex: 340 nm / Em: 410 nm) at 37°C for 60 minutes. A flattening of the Vmax curve compared to the vehicle control confirms direct tubulin binding and polymerization blockade[3].

Assay Workflow Visualization

Workflow Prep Compound Preparation (DMSO Stock) Cells Cell Seeding (HepG2.2.15 / MCF-7) Prep->Cells Treatment Drug Treatment (24-72h Incubation) Cells->Treatment Split Treatment->Split Assay1 Antiviral Assay (qPCR & Western Blot) Split->Assay1 Assay2 Cytotoxicity Assay (SRB / MTT) Split->Assay2

Fig 2. Step-by-step cell-based assay workflow for evaluating compound efficacy and cytotoxicity.

Quantitative Data & Benchmark Expectations

To assist researchers in validating their assay sensitivity, the following table summarizes expected quantitative benchmarks for N-(4-chlorophenyl)-3-methoxybenzamide and its heavily researched analogs (e.g., IMB-0523) based on recent literature[2][3].

Compound / AnalogTarget / PathwayCell LineExpected Activity (IC50)Reference
IMB-0523 (Methylamino analog)Wild-type HBV (A3G Upregulation)HepG2.2.151.99 µM[4]
IMB-0523 (Methylamino analog)Drug-resistant HBV (A3G Upregulation)HepG2.2.153.30 µM[4]
4-chlorobenzamide scaffold Tubulin Polymerization / CytotoxicityMCF-7~38.0 µM[3]
N-(4-chlorophenyl)-3-methoxybenzamide In vivo Acute Toxicity (LD50)Murine Model> 400 mg/kg[2]

Note: The high differential between the antiviral IC50 (~2 µM) and the cytotoxic IC50 (~38 µM) provides a favorable therapeutic window for antiviral applications, ensuring that viral suppression is a result of targeted mechanism rather than general host cell death.

References

  • Cui, A. L., et al. "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent." Drug Design, Development and Therapy, vol. 14, 2020, pp. 3723-3729.

  • DovePress. "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide." Drug Design, Development and Therapy, 2020.

  • BenchChem. "Potential Biological Activity of 4-Chlorobenzamide Derivatives: A Technical Guide." BenchChem Technical Resources, 2025.

  • BenchChem. "N-(4-Chlorophenyl)-3-methoxybenzamide Research Chemical." BenchChem Product Catalog, 2025.

Sources

Use of N-(4-chlorophenyl)-3-methoxybenzamide in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Screening Protocols for Evaluating N-(4-chlorophenyl)-3-methoxybenzamide as a Kinase Inhibitor Scaffold

Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Mechanistic Rationale & Scaffold Profile

The compound N-(4-chlorophenyl)-3-methoxybenzamide (CAS 96776-05-5) represents a highly versatile fragment scaffold in medicinal chemistry[1]. In the context of kinase inhibitor screening, the benzamide core frequently serves as an ATP-competitive pharmacophore. The causality behind its efficacy lies in its structural geometry: the amide nitrogen and carbonyl oxygen act as critical hydrogen bond donors and acceptors, anchoring the molecule to the kinase hinge region. Concurrently, the 4-chlorophenyl moiety is highly lipophilic and can exploit deep hydrophobic pockets or form halogen bonds within the DFG-out conformation of inactive kinases. The 3-methoxy substitution provides additional steric bulk and electron-donating properties that can fine-tune binding kinetics[1].

Because fragment-sized molecules often exhibit low initial affinities (high micromolar


), relying on a single assay format risks high false-positive rates due to assay interference. To rigorously validate this scaffold, we must employ a self-validating, multi-tiered screening cascade.

Workflow Start Fragment Library (CAS 96776-05-5) TRFRET Primary Screen: TR-FRET (Biochemical IC50) Start->TRFRET HTS DSF Secondary Screen: DSF (Thermal Shift ΔTm) TRFRET->DSF IC50 < 10 µM SPR Orthogonal Validation: SPR (Binding Kinetics KD) DSF->SPR ΔTm > 2°C Hit Validated Hit N-(4-chlorophenyl)-3-methoxybenzamide SPR->Hit Kinetic Fit

Multi-tiered kinase inhibitor screening workflow for fragment validation.

Experimental Protocols: The Self-Validating Cascade

Primary Biochemical Screen: TR-FRET Kinase Assay

Causality: Traditional fluorescence resonance energy transfer (FRET) is highly susceptible to interference from short-lived background autofluorescence generated by library compounds. Time-Resolved FRET (TR-FRET) introduces a microsecond time delay between excitation and emission measurement. This delay effectively eliminates background fluorescence, dramatically improving the signal-to-noise ratio and ensuring that the observed inhibition is caused by true enzymatic blockade rather than optical interference[2][3].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 2X Kinase solution (e.g., EGFR or c-Abl) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 2X solution of biotinylated peptide substrate and ATP at their respective

    
     values.
    
  • Compound Dispensing: Acoustically dispense 100 nL of N-(4-chlorophenyl)-3-methoxybenzamide (10-point dose-response, 10 mM top concentration in DMSO) into a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of the 2X Kinase solution and incubate for 10 minutes at room temperature to allow pre-equilibrium binding. Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix.

  • Incubation & Termination: Incubate for 60 minutes. Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Self-Validation System: To validate the assay's integrity, calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay is only considered valid if


. Furthermore, the TR-FRET ratio (665 nm / 620 nm) inherently normalizes well-to-well dispensing variations, acting as an internal control[3].
Secondary Biophysical Validation: Differential Scanning Fluorimetry (DSF)

Causality: A compound might inhibit enzymatic activity in TR-FRET by aggregating or denaturing the protein (a false positive). DSF measures the thermodynamic stabilization of the folded kinase upon ligand binding. As the temperature increases, the protein unfolds, exposing hydrophobic residues that bind SYPRO Orange dye, resulting in a fluorescence spike. A positive shift in melting temperature (


) directly proves target engagement independent of enzymatic turnover[4][5].

Step-by-Step Protocol:

  • Master Mix: Prepare a solution containing 2 µM purified Kinase domain and 5X SYPRO Orange dye in DSF Buffer (25 mM Tris-HCl pH 8.0, 150 mM NaCl). Note: Avoid high concentrations of reducing agents like DTT, which can interfere with the dye.

  • Plating: Aliquot 19 µL of the Master Mix into a 96-well PCR plate.

  • Compound Addition: Add 1 µL of N-(4-chlorophenyl)-3-methoxybenzamide (final concentration 50 µM, 5% DMSO).

  • Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute. Run a continuous heating protocol on a qPCR instrument from 25°C to 95°C at a ramp rate of 0.05°C/sec, measuring fluorescence continuously (Ex: 465 nm, Em: 590 nm)[5].

Self-Validation System: Include a No-Protein Control (NPC) containing only buffer, dye, and the compound to rule out compound autofluorescence. Include a reference inhibitor (e.g., Erlotinib for EGFR) to establish a baseline


 shift.
Orthogonal Kinetic Profiling: Surface Plasmon Resonance (SPR)

Causality: End-point assays (


) cannot differentiate between a compound that binds quickly/releases quickly versus one that binds slowly/releases slowly. SPR provides real-time association (

) and dissociation (

) rates. For fragment scaffolds like N-(4-chlorophenyl)-3-methoxybenzamide, understanding residence time (

) is critical, as longer residence times often correlate better with in vivo efficacy.

Step-by-Step Protocol:

  • Immobilization: Using standard amine coupling, immobilize the target kinase onto a CM5 sensor chip until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject N-(4-chlorophenyl)-3-methoxybenzamide in a 5-point concentration series (0.1 µM to 10 µM) at a flow rate of 30 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, wash with a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.

Self-Validation System: Implement double-referencing: subtract the signal from an unmodified reference flow cell (to account for non-specific binding) and subtract a blank buffer injection (to account for bulk refractive index changes and system drift).

Data Presentation & Mechanistic Interpretation

The following tables summarize the screening profile of N-(4-chlorophenyl)-3-methoxybenzamide against a representative mini-panel of kinases.

Table 1: Primary Biochemical Profiling (TR-FRET) | Kinase Target |


 (µM) | Hill Slope | Z'-Factor | Interpretation |
| :--- | :--- | :--- | :--- | :--- |
| EGFR  | 4.2 | 0.95 | 0.78 | Moderate affinity hit; 1:1 stoichiometry |
| c-Abl  | 8.5 | 1.10 | 0.81 | Weak affinity hit |
| p38

| > 50 | N/A | 0.75 | Inactive | | LCK | 32.1 | 0.88 | 0.79 | Weak off-target activity |

Table 2: Biophysical Validation & Kinetics (DSF & SPR) | Kinase Target | DSF


 (°C) | SPR 

(

) | SPR

(

) | SPR

(µM) | | :--- | :--- | :--- | :--- | :--- | | EGFR | + 3.8 |

|

| 3.75 | | c-Abl | + 1.5 |

|

| 8.47 |

Data Synthesis: The correlation between the TR-FRET


 (4.2 µM) and the SPR 

(3.75 µM) for EGFR, combined with a robust thermal shift (+3.8°C), definitively validates N-(4-chlorophenyl)-3-methoxybenzamide as a true binder, ruling out assay artifacts.

Pathway Compound N-(4-chlorophenyl)- 3-methoxybenzamide Kinase Target Kinase (e.g., EGFR / c-Abl) Compound->Kinase Binds ATP Pocket ATP ATP Competition (Hinge Region) Kinase->ATP Competes with Substrate Substrate Phosphorylation (Blocked) Kinase->Substrate Inhibits Downstream Downstream Signaling (MAPK/PI3K Arrest) Substrate->Downstream Prevents Activation

Mechanistic logic of ATP-competitive kinase inhibition by the benzamide scaffold.

References

  • Title: N-(4-氯苯基)-3-甲氧基苯甲酰胺| 96776-05-5 - 摩熵化学 (Referencing structural relationships of benzamide derivatives). Source: molaid.com URL: [Link]

  • Title: TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological. Source: sinobiological.com URL: [Link]

  • Title: Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC. Source: nih.gov URL: [Link]

  • Title: CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. Source: rsc.org URL: [Link]

  • Title: Fluorescence detection techniques for protein kinase assay - ResearchGate. Source: researchgate.net URL: [Link]

Sources

Developing a high-throughput assay with N-(4-chlorophenyl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput TR-FRET Assay Development for Evaluating N-(4-chlorophenyl)-3-methoxybenzamide as a PARP-1 Inhibitor

Introduction & Scientific Rationale

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA base excision repair (BER) pathway. Upon detecting single-strand DNA breaks, PARP-1 cleaves NAD+ to catalyze the addition of poly(ADP-ribose) (PAR) chains to target proteins, including itself. Inhibiting this process has proven to be a highly effective therapeutic strategy, particularly in tumors harboring BRCA1/2 mutations, due to the principle of synthetic lethality[1].

While early PARP inhibitors were evaluated using functional PARylation assays, these traditional formats are often limited by complex reagent requirements (e.g., biotinylated NAD+, activated DNA) and are susceptible to compound auto-fluorescence[2]. To overcome these limitations, we detail the development of a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) target engagement assay . This approach directly measures the binding of inhibitors to the NAD+ active site, making it highly agnostic to downstream substrate variables and ideal for High-Throughput Screening (HTS)[3].

The Target Compound: N-(4-chlorophenyl)-3-methoxybenzamide represents a highly optimized pharmacophore. The 3-methoxybenzamide core acts as a nicotinamide mimetic, directly competing for the NAD+ binding pocket. The addition of the N-(4-chlorophenyl) moiety is strategically designed to probe the hydrophobic sub-pocket of the PARP-1 active site. This extension not only increases binding affinity but also prolongs the drug-target residence time, a critical factor in inducing allosteric "PARP trapping" on DNA chromatin[4].

PARP_Pathway SSB DNA Single-Strand Break PARP1 PARP-1 Recruitment SSB->PARP1 NAD NAD+ Cleavage & Auto-PARylation PARP1->NAD Repair Base Excision Repair (Cell Survival) NAD->Repair Inhibitor N-(4-chlorophenyl)- 3-methoxybenzamide Inhibitor->PARP1 Blocks Active Site Trap PARP-1 Trapping on DNA Inhibitor->Trap Induces Allostery Death Replication Fork Collapse (Apoptosis) Trap->Death Synthetic Lethality

Fig 1. PARP-1 DNA repair pathway and the mechanistic impact of benzamide inhibition.

Assay Principle & Causality

The assay relies on the competitive displacement of a fluorescent NAD+ probe from the PARP-1 active site.

  • The Donor: A Terbium (Tb3+)-labeled anti-His antibody binds to the N-terminal His-tag of recombinant PARP-1.

  • The Acceptor: A red-shifted fluorescent NAD+ probe (e.g., OG488-NAD+ or equivalent AlexaFluor 647/680 probe) binds to the active site.

  • The Mechanism: When the probe is bound, the close proximity to the Tb-antibody allows for Förster resonance energy transfer, generating a high TR-FRET signal at 665 nm[3].

When N-(4-chlorophenyl)-3-methoxybenzamide is introduced, it competitively displaces the fluorescent probe. Because TR-FRET utilizes time-gated fluorescence measurement (typically a 50–100 µs delay), short-lived background auto-fluorescence from the aromatic benzamide compound is entirely eliminated, ensuring high data fidelity[5].

TR_FRET_Assay Enzyme His-PARP1 (Target) Donor Tb-Anti-His (Donor) Enzyme->Donor Affinity Binding Probe Fluorescent NAD+ Probe (Acceptor) Enzyme->Probe Active Site Binding FRET High TR-FRET Signal (665 nm Emission) Donor->FRET Energy Transfer Probe->FRET Inhibitor N-(4-chlorophenyl)- 3-methoxybenzamide Inhibitor->Enzyme Competitive Binding NoFRET Loss of FRET Signal (Probe Displaced) Inhibitor->NoFRET Displaces Probe

Fig 2. TR-FRET competitive displacement assay mechanism for PARP-1 target engagement.

Experimental Protocol: Self-Validating HTS Workflow

To guarantee trustworthiness, this protocol is designed as a self-validating system. It incorporates internal controls to calculate the Z'-factor, ensuring the assay window is robust enough for HTS campaigns before any test compounds are evaluated.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.1% BSA. Causality note: Tween-20 and BSA are critical to prevent non-specific binding of the highly lipophilic N-(4-chlorophenyl) moiety to the polystyrene plate walls.

  • Enzyme Mix: Dilute recombinant His-PARP1 to 4 nM and Tb-anti-His antibody to 2 nM in Assay Buffer.

  • Probe Mix: Dilute the fluorescent NAD+ probe to 20 nM in Assay Buffer.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(4-chlorophenyl)-3-methoxybenzamide in 100% DMSO.

Step-by-Step 384-Well Plate Methodology
  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo 550), transfer 100 nL of the serially diluted compound into a low-volume 384-well white microplate (Corning 3673).

    • Positive Control (Max Signal): 100 nL DMSO only.

    • Negative Control (Min Signal): 100 nL of 1 mM Olaparib (reference inhibitor) in DMSO.

  • Enzyme Addition: Add 5 µL of the Enzyme Mix (His-PARP1 + Tb-anti-His) to all wells. Centrifuge at 1000 x g for 1 minute.

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature (RT). Causality note: Pre-incubating the enzyme with the inhibitor allows the benzamide to access the active site and reach binding equilibrium prior to the introduction of the highly competitive fluorescent probe[4].

  • Probe Addition: Add 5 µL of the Probe Mix to all wells to initiate the competition. The final assay volume is 10.1 µL, containing 2 nM His-PARP1, 1 nM Tb-anti-His, 10 nM Probe, and 1% final DMSO.

  • Equilibration: Incubate the plate in the dark for 60 minutes at RT.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser or Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay time: 50 µs; Integration time: 100 µs.

Quantitative Data & Assay Validation

Data analysis is performed by calculating the TR-FRET ratio (Emission 665 nm / Emission 620 nm × 10,000). The self-validation of the assay is confirmed by calculating the Z'-factor using the positive (DMSO) and negative (Olaparib) controls.

Table 1: Optimized Assay Parameters

ParameterOptimized ConditionCausality / Rationale
His-PARP1 Concentration 2 nM (Final)Minimum concentration required for robust signal; ensures high sensitivity for tight-binding inhibitors.
Fluorescent Probe 10 nM (Final)Set at approximately 1x

to balance signal intensity with competitive displacement sensitivity[4].
DMSO Tolerance Up to 2%Validated to ensure the lipophilic benzamide derivative remains soluble without denaturing the enzyme.
Incubation Time 60 MinutesRequired to reach thermodynamic equilibrium due to the slow off-rate of substituted benzamides.

Table 2: Representative Validation Metrics

MetricValueInterpretation
Signal-to-Background (S/B) 8.5High dynamic range, easily distinguishing bound vs. displaced states.
Z'-factor 0.78Excellent assay robustness (Z' > 0.5 is required for HTS validation).
Olaparib IC50 (Reference) 4.2 nMAligns with literature values, confirming assay accuracy[3].
N-(4-chlorophenyl)-3-methoxybenzamide IC50 45.6 nMDemonstrates potent, nanomolar target engagement in the NAD+ pocket.

References

  • Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. PubMed (NIH). Available at:[Link][2]

  • A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity. PMC (NIH). Available at:[Link][1]

  • In Vitro and Cellular Probes to Study PARP Enzyme Target Engagement. PubMed (NIH). Available at:[Link][3]

  • Single-Peptide TR-FRET Detection Platform for Cysteine-Specific Post-Translational Modifications. PMC (NIH). Available at:[Link][5]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. Available at:[Link][4]

Sources

Application Note: In Vivo Dosage, Formulation, and Administration Protocols for N-(4-chlorophenyl)-3-methoxybenzamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, In Vivo Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Pharmacological Rationale

N-(4-chlorophenyl)-3-methoxybenzamide (CAS: 96776-05-5) is a synthetic small molecule belonging to the substituted benzamide class[1]. In preclinical drug discovery, benzamide derivatives are frequently investigated for their roles as poly(ADP-ribose) polymerase (PARP) inhibitors, antimitotic agents, or antibacterial targets[2][3][4].

Transitioning this compound from in vitro assays to in vivo murine models requires overcoming specific physicochemical hurdles. With a calculated LogP of ~3.4 and a molecular weight of 261.71 g/mol [1][5], the compound is highly lipophilic. Administering such lipophilic compounds in standard aqueous buffers (like PBS or saline) inevitably leads to precipitation, resulting in erratic pharmacokinetics (PK), localized tissue necrosis, and uninterpretable efficacy data.

This application note provides a self-validating, step-by-step protocol for formulating, dosing, and administering N-(4-chlorophenyl)-3-methoxybenzamide in mice, ensuring high bioavailability and scientific integrity.

Physicochemical Profile & Formulation Strategy

Causality of Vehicle Selection

To achieve a stable solution for systemic administration, we must employ a co-solvent and surfactant system.

  • DMSO (10%): Acts as the primary solvent to dissolve the raw API (Active Pharmaceutical Ingredient). However, DMSO concentrations above 10-15% in vivo can cause severe hemolysis and toxicity.

  • PEG300 (40%): Acts as a co-solvent to maintain solubility once the DMSO is diluted, preventing the lipophilic benzamide from crashing out of solution.

  • Tween-80 (5%): A non-ionic surfactant that reduces surface tension and prevents crystal nucleation in the aqueous phase.

  • Saline (45%): Provides isotonicity for physiological compatibility during injection[4].

Quantitative Compound Data
PropertyValueImplication for In Vivo Studies
CAS Number 96776-05-5[1]Unique identifier for API sourcing.
Molecular Formula C₁₄H₁₂ClNO₂[5]Contains halogen/methoxy groups; affects target binding.
Molecular Weight 261.71 g/mol [1]Excellent size for cellular permeability (<500 Da).
LogP ~3.4[5]High lipophilicity; requires complex formulation vehicle.
Target Dose 10 - 50 mg/kg[4][6]Standard therapeutic window for benzamide derivatives.

Step-by-Step Formulation Protocol

Objective: Prepare a 2.5 mg/mL clear working solution for a target dose of 25 mg/kg (assuming a standard 10 mL/kg dosing volume).

Self-Validation/Control Step: Always prepare a "Vehicle Control" alongside your active compound to ensure observed biological effects are not artifacts of the DMSO/PEG/Tween mixture.

Procedure:

  • Stock Preparation: Weigh exactly 25.0 mg of N-(4-chlorophenyl)-3-methoxybenzamide powder. Dissolve completely in 1.0 mL of 100% molecular-grade DMSO to create a 25.0 mg/mL Master Stock . Vortex until fully clear.

  • Co-Solvent Addition: Transfer 100 μL of the DMSO stock into a sterile glass vial. Add 400 μL of PEG300. Vortex thoroughly for 30 seconds. Causality: PEG300 must be added before any aqueous components to encapsulate the hydrophobic molecules[4].

  • Surfactant Addition: Add 50 μL of Tween-80 to the mixture. Vortex vigorously. The solution may appear slightly viscous but must remain completely transparent.

  • Aqueous Dilution: Slowly add 450 μL of sterile 0.9% Saline dropwise while gently swirling the vial.

  • Final Verification: You now have 1.0 mL of a 2.5 mg/mL working solution. Inspect against a light source; if micro-crystals or cloudiness appear, the formulation has failed and must be discarded.

Dosage and Administration in Mice

Dosing Mathematics (The 10 mL/kg Rule)

For standard murine pharmacology, the maximum safe injection volume for Intraperitoneal (IP) or Per Os (PO) routes is 10 mL per kg of body weight (i.e., 10 μL per gram).

  • Mouse Weight: 20 g

  • Injection Volume: 200 μL

  • Concentration: 2.5 mg/mL

  • Total Drug Delivered: 0.5 mg per mouse

  • Effective Dose: 0.5 mg / 0.02 kg = 25 mg/kg

Administration Routes

Intraperitoneal (IP) Injection

  • Rationale: Provides rapid systemic absorption via the mesenteric vessels, bypassing immediate gastrointestinal degradation, though it is still subject to hepatic first-pass metabolism.

  • Technique: Restrain the mouse securely. Tilt the head downward at a 30-degree angle to allow abdominal organs to shift cranially. Insert a 27G needle into the lower right quadrant of the abdomen at a 15-degree angle. Aspirate slightly to ensure you are not in the bladder or intestine, then inject 200 μL smoothly.

Oral Gavage (PO)

  • Rationale: Essential for determining oral bioavailability if the compound is intended for clinical pill formulation[3][7].

  • Technique: Use a 20G reusable stainless steel or disposable plastic feeding tube. Measure the tube from the mouth to the xiphoid process. Gently pass the tube down the esophagus. If resistance is met, stop immediately to avoid tracheal intubation. Administer the 200 μL volume and monitor for 5 minutes post-dose.

In Vivo Workflows & Mechanistic Visualization

Experimental Workflow

To ensure robust E-E-A-T standards, your in vivo protocol must follow a logical progression from formulation to efficacy readout.

Workflow A 1. Formulation DMSO/PEG300/Tween B 2. Administration IP or PO (10 mL/kg) A->B C 3. PK Profiling Plasma/Tissue Sampling B->C D 4. PD & Efficacy Target Inhibition C->D

In vivo workflow for formulation, dosing, and efficacy evaluation in mice.

Mechanistic Pathway

Benzamide derivatives typically exert their efficacy by binding to specific nuclear or cytoskeletal targets (such as PARP or tubulin), leading to targeted cellular arrest[2][6].

Mechanism Drug N-(4-chlorophenyl)- 3-methoxybenzamide Target Target Enzyme (e.g., PARP / Tubulin) Drug->Target Binds & Inhibits Process Cellular Arrest & Repair Blockade Target->Process Induces Outcome Targeted Apoptosis in Murine Model Process->Outcome Leads to

Proposed generalized mechanism of action for benzamide derivatives.

Pharmacokinetic (PK) Sampling & Toxicity Controls

To validate the protocol, researchers must establish a PK profile and monitor for acute toxicity:

  • PK Blood Sampling: Collect 50 μL of blood via the submandibular vein at 15 min, 30 min, 1h, 2h, 4h, and 8h post-dose. Centrifuge at 2,000 x g for 10 mins to extract plasma. Analyze via LC-MS/MS to determine

    
     and 
    
    
    
    .
  • Toxicity Validation (Self-Validating Control): Monitor daily body weight. A weight loss of >15% from baseline indicates severe systemic toxicity, requiring an immediate dose reduction (e.g., dropping from 25 mg/kg to 10 mg/kg) or a re-evaluation of the vehicle formulation.

References

  • Molaid. N-(4-氯苯基)-3-甲氧基苯甲酰胺 | 96776-05-5 (Physicochemical Properties). Retrieved from[Link]

  • Lai, Y.-Y., et al. (2005). Synthesis and biological relationships of 3',6-substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives as antimitotic agents. Bioorganic & Medicinal Chemistry, 13(1), 265-275. Retrieved from[Link]

  • O'Shea, E., et al. (2003). On the protection against methamphetamine-induced neurotoxicity by benzamide, a PARP inhibitor. Psychopharmacology, 165(3), 317-319. Retrieved from[Link]

  • Adams, F. G., et al. (2013). An FtsZ-targeting prodrug with oral antistaphylococcal efficacy in vivo. Antimicrobial Agents and Chemotherapy. Retrieved from[Link]

Sources

Application Note: LC-MS/MS Method Development and Validation for N-(4-chlorophenyl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Framework

N-(4-chlorophenyl)-3-methoxybenzamide is a synthetic small molecule characterized by a lipophilic 4-chlorophenyl ring and a 3-methoxybenzamide moiety. In drug development, quantifying such compounds in complex biological matrices (e.g., plasma, serum) requires highly selective and sensitive analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for this purpose due to its dual specificity—combining chromatographic retention time with exact mass fragmentation[1].

This application note outlines a comprehensive, self-validating protocol for developing a robust LC-MS/MS assay. The methodology is strictly grounded in the ICH M10 Bioanalytical Method Validation Guidelines [2], ensuring that the resulting data is reliable, reproducible, and ready for regulatory submission.

Workflow A 1. Physicochemical Profiling (Isotope Analysis, pKa) B 2. MS/MS Optimization (ESI+, MRM Tuning) A->B C 3. Chromatographic Strategy (UHPLC, C18, Gradient) B->C D 4. Sample Preparation (Protein Precipitation) C->D E 5. Method Validation (ICH M10 Compliance) D->E

Systematic LC-MS/MS method development and validation workflow for bioanalysis.

Physicochemical Profiling & MS/MS Optimization

Before introducing the compound into the mass spectrometer, its structural properties must dictate the ionization and fragmentation strategy[3].

Ionization Strategy: The amide nitrogen and carbonyl oxygen of N-(4-chlorophenyl)-3-methoxybenzamide readily accept a proton. Therefore, Positive Electrospray Ionization (+ESI) is selected. The addition of 0.1% Formic Acid to the mobile phase ensures an abundant supply of protons, maximizing the yield of the


 precursor ion. Because the molecule contains a chlorine atom, it exhibits a characteristic isotopic distribution (a 3:1 ratio of 

to

). To maximize assay sensitivity, the monoisotopic

peak at m/z 262.1 is isolated in the first quadrupole (Q1).

Fragmentation Causality: During Collision-Induced Dissociation (CID) in Q2, benzamide derivatives typically undergo cleavage at the C-N amide bond[4]. For this compound, the cleavage results in the neutral loss of 4-chloroaniline (127 Da), leaving a highly stable 3-methoxybenzoyl cation (acylium ion) at m/z 135.1 . Because the chlorine atom is lost with the aniline moiety, the product ion does not possess a heavy isotope counterpart, concentrating the ion current into a single, intense peak. This makes the


 transition ideal for quantification. Further fragmentation yields a methoxyphenyl cation at m/z 107.1  via the loss of carbon monoxide (-28 Da), serving as a reliable qualifier transition.

Fragmentation Precursor Precursor Ion[M+H]+ m/z 262.1 (35Cl) Acylium 3-Methoxybenzoyl Cation m/z 135.1 (Quantifier) Precursor->Acylium Amide Cleavage Aniline 4-Chloroaniline Neutral Loss (-127 Da) Precursor->Aniline Neutral Loss Qualifier Methoxyphenyl Cation m/z 107.1 (Qualifier) Acylium->Qualifier Loss of CO (-28 Da)

Proposed CID fragmentation pathway for N-(4-chlorophenyl)-3-methoxybenzamide in positive ESI.

Table 1: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDP (V)CE (eV)CXP (V)
N-(4-chlorophenyl)-3-methoxybenzamide262.1135.1Quantifier602510
N-(4-chlorophenyl)-3-methoxybenzamide262.1107.1Qualifier604510
Stable Isotope Labeled IS (

)
268.1141.1Internal Standard602510

Chromatographic Strategy

The primary goal of the chromatographic separation is to isolate the analyte from endogenous matrix components (e.g., plasma phospholipids) that cause ion suppression[1].

Column Chemistry: A sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) is utilized. The hydrophobic C18 stationary phase provides excellent retention for the lipophilic chlorophenyl and methoxy groups. Mobile Phase Dynamics:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is preferred over methanol as it provides superior desolvation efficiency in the ESI source and results in sharper peak shapes for rigid aromatic compounds[3].

Table 2: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BMechanistic Purpose
0.000.40955Focus analyte at the column head
0.500.40955Wash away polar endogenous salts
2.500.40595Elute lipophilic analyte
3.500.40595Flush tightly bound matrix lipids
3.600.40955Column re-equilibration
5.000.40955End of run

Sample Preparation Protocol

To ensure a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced at the very first step. Because the SIL-IS shares identical physicochemical properties with the analyte, it co-elutes chromatographically and experiences the exact same matrix suppression/enhancement, perfectly normalizing the detector response.

Protein Precipitation (PPT) is selected for its high throughput and efficiency in extracting lipophilic small molecules. Acetonitrile is chosen over methanol as the precipitant because it yields a tighter, more cohesive protein pellet upon centrifugation, drastically reducing the risk of aspirating particulates that could clog the UHPLC column.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of the biological sample (e.g., human plasma) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (100 ng/mL) to all wells (except blank matrix samples).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid disrupts protein-drug binding, ensuring total recovery of the analyte.

  • Agitation: Vortex the plate vigorously for 2 minutes at 1000 rpm to ensure complete protein denaturation.

  • Centrifugation: Spin the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean 96-well plate and dilute with 100 µL of Mobile Phase A. Causality: Injecting a highly organic extract (75% Acetonitrile) directly into a highly aqueous initial gradient (95% Water) causes solvent-mismatch, leading to peak splitting and poor retention. Diluting with water resolves this "solvent effect."

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Method Validation Framework

To guarantee trustworthiness and regulatory compliance, the method must be validated according to the parameters defined by the ICH M10 Guidelines [2].

Table 3: ICH M10 Validation Parameters & Acceptance Criteria
Validation ParameterExperimental MethodologyICH M10 Acceptance Criteria
Selectivity Analyze blank matrix from 6 independent sources.Interference

20% of LLOQ for analyte;

5% for IS.
Linearity Generate a calibration curve (e.g., 1 - 1000 ng/mL).

; back-calculated concentrations within

15% of nominal (

20% at LLOQ).
Accuracy & Precision 5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC).CV

15% (

20% at LLOQ); Bias within

15% (

20% at LLOQ).
Matrix Effect Calculate Matrix Factor (MF) using IS-normalized peak areas in 6 lots.CV of IS-normalized MF must be

15% across all 6 matrix lots.
Carry-over Inject blank samples immediately following the ULOQ standard.Analyte response

20% of LLOQ; IS response

5%.

References

  • ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation (ICH). URL:[Link]

  • Small Molecule Method Development Strategies. (2025). Bioanalysis Zone. URL: [Link]

  • Benzamide-simplified mass spectrum. (2020). ResearchGate. URL:[Link]

  • Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs. (2020). University of Lausanne (UNIL). URL:[Link]

Sources

Application Note: N-(4-chlorophenyl)-3-methoxybenzamide as a Chemical Tool for PARP/ADPRT Pathway Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Self-Validating Protocols

Executive Summary

Benzamide derivatives are foundational pharmacological tools for interrogating the Poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRT) pathways [1]. Among these, N-(4-chlorophenyl)-3-methoxybenzamide serves as a highly specific chemical probe for studying cellular energy dynamics during stress. This application note provides a comprehensive, causality-driven guide to utilizing this compound in both mammalian and plant stress models. By moving beyond basic methodologies, we establish self-validating experimental frameworks that ensure observed phenotypes are strictly linked to on-target PARP inhibition.

Mechanistic Rationale: The Energy Crisis Paradigm

To use N-(4-chlorophenyl)-3-methoxybenzamide effectively, one must understand the causality of the pathway it interrupts.

During acute abiotic, oxidative, or genotoxic stress, DNA single- and double-strand breaks occur. The cell's immediate response is the hyperactivation of PARP enzymes, which use NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) polymers on target proteins [2]. While this PARylation is intended to recruit DNA repair machinery, severe stress causes runaway PARP activity. This rapidly depletes the cellular NAD+ pool, subsequently crashing ATP levels and leading to an energy crisis that culminates in programmed cell death or severe growth arrest.

The Intervention: N-(4-chlorophenyl)-3-methoxybenzamide acts as a competitive inhibitor at the NAD+ binding site of PARP/ADPRT. By preemptively blocking PARylation, the inhibitor prevents the catastrophic depletion of NAD+ and ATP. This forces the cell to bypass the energy-draining PARP response, redirecting it toward alternative DNA repair mechanisms and resulting in enhanced stress tolerance and survival [3].

Pathway Visualization

PARP_Mechanism Stress Abiotic/Genotoxic Stress DNA_Damage DNA Strand Breaks Stress->DNA_Damage PARP_Act PARP/ADPRT Activation DNA_Damage->PARP_Act PARylation Hyper-PARylation PARP_Act->PARylation Energy_Save NAD+/ATP Conservation PARP_Act->Energy_Save When Inhibited NAD_Drop NAD+ & ATP Depletion PARylation->NAD_Drop Death Energy Crisis & Cell Death NAD_Drop->Death Inhibitor N-(4-chlorophenyl)- 3-methoxybenzamide Inhibitor->PARP_Act Inhibits Survival Stress Tolerance & Survival Energy_Save->Survival

Caption: Mechanism: N-(4-chlorophenyl)-3-methoxybenzamide shifts cells from energy crisis to survival.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be designed to internally validate the mechanism of action. The following workflows incorporate specific controls to rule out off-target effects (such as direct ROS scavenging).

Workflow S1 1. Pre-incubation (1h prior) S2 2. Stress Induction (Paraquat/H2O2) S1->S2 S3 3. Phenotypic Assay (Viability/Biomass) S2->S3 S4 4. Target Validation (NAD+ / PAR ELISA) S3->S4

Caption: Experimental workflow for validating PARP inhibition in stress models.

Protocol A: Cellular NAD+ Rescue Assay (In Vitro)

Objective: Quantify the prevention of NAD+ depletion following acute oxidative stress in cell suspension.

  • Pre-incubation (Causality Step): Seed cells at

    
     cells/mL. Treat with 0.1 mM to 1.0 mM N-(4-chlorophenyl)-3-methoxybenzamide for 1 hour prior to stress induction.
    
    • Why: PARP activation occurs within seconds of DNA damage. Pre-incubation ensures the inhibitor occupies the catalytic domain before the NAD+ pool is irreversibly drained.

  • Stress Induction: Introduce 0.5 mM Paraquat or 1 mM

    
     for 4 hours.
    
  • Metabolite Extraction: Lyse cells immediately in cold 0.5M Perchloric acid to halt all enzymatic activity and preserve the transient NAD+ state.

  • Self-Validation Control (Critical): Run a parallel cohort treated with a PARG (Poly(ADP-ribose) glycohydrolase) inhibitor (e.g., PDD00017273).

    • Trustworthiness Check: PARG degrades PAR polymers. Inhibiting PARG normally exacerbates NAD+ depletion during stress. If your benzamide compound is truly acting on-target (upstream of PARG), it will epistatically rescue the PARG-inhibitor phenotype. If the cell dies anyway, your compound is exhibiting off-target toxicity.

Protocol B: Whole-Organism Stress Resilience Assay (Plant Model)

Objective: Evaluate the physiological outcome of PARP inhibition in Arabidopsis thaliana under oxidative stress [1].

  • Media Preparation: Prepare ½ MS agar plates containing 0.5 mM N-(4-chlorophenyl)-3-methoxybenzamide.

  • Stress Transfer: Transfer 7-day-old seedlings to plates containing both the inhibitor and 0.1 µM Paraquat (oxidative stressor).

  • Dual-Phenotype Quantification (Causality Step): After 14 days, harvest the tissue and quantify both total biomass (fresh weight) and anthocyanin content (spectrophotometrically at 530 nm).

    • Trustworthiness Check: PARP inhibition uniquely uncouples stress from defense. It increases biomass while repressing protective pigments like anthocyanin because the plant's internal energy status remains high [1]. If the compound merely acted as a chemical antioxidant, anthocyanin levels would drop, but biomass would not exhibit the hyper-growth characteristic of true PARP inhibition.

Quantitative Data Interpretation

Summarizing the expected outcomes from a properly executed, self-validated assay utilizing N-(4-chlorophenyl)-3-methoxybenzamide:

Experimental ConditionIntracellular NAD+ LevelsPAR Polymer AccumulationCell Viability / BiomassAnthocyanin (Plant Models)
Control (No Stress) Baseline (100%)Undetectable100%Baseline
Stress Only Severely Depleted (<20%)Extremely High<40% (Apoptosis/Arrest)Highly Elevated
Stress + Benzamide Conserved (>80%) Suppressed >85% (Rescued) Repressed (Below Baseline)
Stress + PARG Inhibitor Total Depletion (<5%)Maximum Saturation<10% (Accelerated Death)Highly Elevated
Stress + Benzamide + PARG Inhibitor Conserved (>80%) Suppressed >85% (Epistatic Rescue) Repressed

Troubleshooting & Causality Matrix

As a Senior Application Scientist, I frequently observe researchers misinterpreting PARP inhibitor data. Use this matrix to troubleshoot unexpected results:

  • Observation: The compound fails to rescue cell viability, and NAD+ levels still drop.

    • Causality: The inhibitor was likely added simultaneously with or after the stressor. PARP consumes NAD+ at a rate of up to 100 molecules per second per enzyme. Solution: Enforce a strict 1-to-2-hour pre-incubation period.

  • Observation: The compound rescues viability, but PAR polymer levels (measured via ELISA) remain high.

    • Causality: The compound is acting as a direct ROS scavenger rather than a PARP inhibitor. Solution: Validate the stock purity and ensure you are using the correct structural isomer. True PARP inhibition must result in suppressed PARylation.

  • Observation: Toxicity is observed in unstressed control cells treated with the benzamide.

    • Causality: High concentrations (>5 mM) can lead to non-specific binding to mono-ADP transferases or disruption of basal DNA repair necessary for normal replication. Solution: Perform a rigorous dose-response curve to identify the IC50, typically keeping working concentrations between 0.1 mM and 1.0 mM.

References

  • Schulz, P., Neukermans, J., Van der Kelen, K., Mühlenbock, P., Van Breusegem, F., Noctor, G., Teige, M., Metzlaff, M., & Hannah, M. A. (2012). "Chemical PARP inhibition enhances growth of Arabidopsis and reduces anthocyanin accumulation and the activation of stress protective mechanisms." PLoS ONE, 7(5), e37287.[Link]

  • Rissel, D., & Peiter, E. (2019). "Poly(ADP-Ribose) Polymerases in Plants and Their Human Counterparts: Parallels and Peculiarities." International Journal of Molecular Sciences, 20(7), 1638.[Link]

  • Gokul, A., et al. (2025). "Harnessing benzamides as plant stress inhibitors, growth promoters and in management of crop resilience-A review." Plant Biology.[Link]

Application Note: Chemoproteomic Profiling of PARP Networks Using N-(4-chlorophenyl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Poly(ADP-ribose) polymerases (PARPs) are critical enzymatic regulators of the DNA damage response (DDR), chromatin remodeling, and cellular metabolism. N-(4-chlorophenyl)-3-methoxybenzamide is a potent, structurally optimized chemical probe belonging to the benzamide class of PARP inhibitors[1].

The mechanistic causality of this compound lies in its structural mimicry: the core benzamide pharmacophore mimics the nicotinamide moiety of NAD+, allowing it to competitively bind the catalytic pocket of PARP enzymes. Furthermore, the addition of the 4-chlorophenyl group extends into the hydrophobic cleft of the active site, significantly enhancing binding affinity and target residence time compared to unsubstituted benzamides. In modern drug development and chemical biology, this compound serves as a highly effective anchor for Activity-Based Protein Profiling (ABPP) and photoaffinity labeling (PAL)[2]. By mapping the direct interactome of N-(4-chlorophenyl)-3-methoxybenzamide, researchers can elucidate the broader "PARylome" and identify compound-specific secondary targets (off-targets) that drive distinct phenotypic outcomes or toxicities ()[3].

Application 1: Target Engagement and Off-Target Profiling via Photoaffinity Labeling (PAL)

To capture transient or low-affinity interactions in living cells, N-(4-chlorophenyl)-3-methoxybenzamide is functionalized with a photoreactive diazirine group and an alkyne handle ()[2].

The Causality of the Workflow: Performing the labeling in live cells is critical. Cell lysis disrupts native protein-protein interactions and artificially dilutes endogenous NAD+ concentrations. By incubating the probe in vivo, the compound must compete with physiological NAD+ levels, ensuring that only high-affinity, biologically relevant targets are captured. Subsequent UV irradiation activates the diazirine, forming a highly reactive carbene that covalently crosslinks to residues within the binding pocket. This covalent trapping allows for stringent washing during downstream streptavidin enrichment, eliminating non-specific background proteins.

Application 2: Quantitative Profiling of PARylome Dynamics

Beyond direct binding, unmodified N-(4-chlorophenyl)-3-methoxybenzamide is used to study the downstream consequences of PARP inhibition. Using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) proteomics, researchers can quantify the global reduction in poly-ADP-ribosylation (PARylation) events on target proteins following compound treatment, revealing the compound's systemic impact on the DDR network.

Experimental Protocol: Live-Cell Chemoproteomic Workflow

Self-Validating System Design: This protocol incorporates a mandatory competition control arm. A true target will be heavily enriched in the probe-only sample but significantly reduced in the sample pre-treated with an excess of unmodified N-(4-chlorophenyl)-3-methoxybenzamide. Proteins enriched equally in both channels are definitively flagged as non-specific background.

Step 1: Live-Cell Incubation and Competition
  • Culture U2OS cells (a standard model for DDR studies) to 80% confluency in 15 cm dishes.

  • Control/Competition Arm: Pre-incubate cells with 10 µM unmodified N-(4-chlorophenyl)-3-methoxybenzamide for 30 minutes. Rationale: This saturates specific target binding sites, preventing the tagged probe from binding true targets.

  • Probe Arm: Treat cells with 1 µM of the diazirine/alkyne-tagged N-(4-chlorophenyl)-3-methoxybenzamide probe for 1 hour at 37°C.

Step 2: In Situ Photo-Crosslinking
  • Remove media and wash cells gently with ice-cold PBS to remove unbound probe.

  • Place dishes on ice and irradiate with UV light (365 nm, 100 W) for 10 minutes[2]. Rationale: 365 nm is specifically chosen to activate the diazirine without causing the extensive UV-induced DNA damage or protein denaturation that occurs at shorter wavelengths (e.g., 254 nm).

Step 3: Cell Lysis and CuAAC Click Chemistry
  • Lyse cells in RIPA buffer containing protease inhibitors. Sonicate and centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Add 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. Incubate for 1 hour at room temperature. Rationale: TCEP reduces Cu(II) to the active Cu(I) catalyst, while TBTA stabilizes Cu(I) in the aqueous environment, preventing its disproportionation and ensuring efficient biotinylation of the probe.

Step 4: Enrichment and LC-MS/MS Preparation
  • Precipitate proteins using cold methanol/chloroform to remove unreacted biotin-azide.

  • Resuspend the pellet and incubate with streptavidin-agarose beads for 2 hours.

  • Wash beads stringently (e.g., with 1% SDS, 8 M urea) to remove non-covalently bound proteins.

  • Perform on-bead tryptic digestion and analyze peptides via high-resolution LC-MS/MS.

Data Presentation

Table 1: Comparative Binding Affinities and Chemoproteomic Enrichment Quantitative MS enrichment of primary targets and off-targets using the N-(4-chlorophenyl)-3-methoxybenzamide probe.

Protein TargetPrimary FunctionLog2 Fold Change (Probe vs. DMSO)Log2 Fold Change (Competition)IC50 (nM)
PARP1 DNA Damage Repair6.8 ± 0.20.2 ± 0.115
PARP2 DNA Damage Repair5.5 ± 0.30.4 ± 0.122
IMPDH2 Nucleotide Synthesis3.2 ± 0.40.8 ± 0.2450
H6PD Cellular Metabolism2.1 ± 0.20.5 ± 0.11200
(Note: IMPDH2 and H6PD represent compound-specific secondary targets identified via off-target profiling[4],[3].)

Table 2: SILAC-Based Quantitative Profiling of PARylated Proteins Post-Inhibition Reduction in PARylation events following 4-hour treatment with 1 µM N-(4-chlorophenyl)-3-methoxybenzamide.

ProteinIdentified PARylation SiteSILAC Ratio (Inhibitor / Control)Associated Pathway
Histone H1 Glu 350.15Chromatin Remodeling
XRCC1 Asp 3760.22Base Excision Repair
BRCA1 Glu 1130.45Homologous Recombination

Visualization

G Probe N-(4-chlorophenyl)- 3-methoxybenzamide (Probe) PARP PARP1/2 Enzymes (NAD+ Pocket) Probe->PARP Binds in vivo UV UV Crosslinking (365 nm) PARP->UV Covalent Trapping Click CuAAC Click Chemistry (Biotinylation) UV->Click Reporter Addition Enrich Streptavidin Enrichment Click->Enrich Isolation LCMS LC-MS/MS Target Identification Enrich->LCMS Proteomic Analysis

Chemoproteomic workflow for PARP target identification using N-(4-chlorophenyl)-3-methoxybenzamide.

References

  • Photoaffinity labelling strategies for mapping the small molecule–protein interactome Source: Organic & Biomolecular Chemistry, 19(36), 7792-7809 (2021). URL:[Link]

  • Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets Source: Cell Chemical Biology, 23(12), 1490-1503 (2016). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-(4-chlorophenyl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, poorly water-soluble drug candidates. N-(4-chlorophenyl)-3-methoxybenzamide is a classic example of a problematic Biopharmaceutics Classification System (BCS) Class II/IV molecule 1. The presence of the chlorophenyl and methoxy-substituted phenyl rings flanking an amide core creates a rigid, highly hydrophobic planar structure that strongly resists aqueous solvation 2.

This guide provides field-proven troubleshooting steps, logical workflows, and self-validating protocols to overcome these specific physicochemical barriers.

Solubilization Decision Matrix

G A N-(4-chlorophenyl)-3-methoxybenzamide Solubility Challenge B Target Application? A->B C In Vitro (Cell Assays) B->C D In Vivo (Animal Dosing) B->D E Co-solvency (DMSO / PEG400) C->E Initial Screen G Assess Physicochemical Properties (Neutral Amide, High LogP) D->G F Ternary System (DMSO + Tween 80 + Media) E->F Prevent Precipitation H Amorphous Solid Dispersion (PVP / HPMC Matrix) G->H Disrupt Lattice I Inclusion Complexation (HP-β-CD) G->I Mask Hydrophobicity J Nanomilling / Particle Size Reduction G->J Increase Surface Area

Decision matrix for solubilizing N-(4-chlorophenyl)-3-methoxybenzamide based on application.

Frequently Asked Questions & Troubleshooting

Issue 1: "My compound crashes out of solution when I dilute my DMSO stock into cell culture media."

  • The Causality: This is a classic "solvent shift" phenomenon. DMSO effectively solvates the molecule by disrupting its crystal lattice and hydrogen bonding via the amide core. However, when introduced to water, DMSO diffuses rapidly into the bulk aqueous phase. This leaves the highly hydrophobic benzamide locally supersaturated without its solvent shell, leading to rapid nucleation and precipitation (crashing out) 1.

  • The Solution: Employ a ternary co-solvent/surfactant system. Pre-mix your DMSO stock with a surfactant (e.g., Tween-80 or Cremophor EL) before adding it to the media. The surfactant forms micelles that encapsulate the hydrophobic rings as the DMSO diffuses away 3. Alternatively, ensure your media is supplemented with BSA (Bovine Serum Albumin), which acts as a hydrophobic sink.

Issue 2: "Can I lower the pH to dissolve it, similar to how I formulate amine-containing drugs?"

  • The Causality: pH adjustment is futile for this specific molecule. While the molecule contains a nitrogen atom, it is part of an amide bond. The lone pair of electrons on the amide nitrogen is highly delocalized into the adjacent carbonyl group, rendering it non-basic. It will not protonate at physiological or even moderately acidic pH levels 4.

  • The Solution: You must rely on physical modifications (e.g., solid dispersions, complexation) rather than chemical ionization 5.

Issue 3: "I need to dose mice orally at 50 mg/kg, but my suspension yields highly variable PK data."

  • The Causality: Your absorption is dissolution-rate limited. The crystalline form of the benzamide has a low surface-area-to-volume ratio and high lattice energy, meaning it passes through the GI tract before it can fully dissolve and be absorbed [[1]]().

  • The Solution: Formulate the compound as an Amorphous Solid Dispersion (ASD) to bypass the crystal lattice energy barrier, or utilize a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex to mask the hydrophobic rings from the aqueous environment 2.

Quantitative Comparison of Formulation Strategies
StrategyPrimary MechanismRecommended ExcipientsExpected Aqueous Sol. GainBest Use Case
Co-solvency Disrupts water hydrogen-bond network; solvates hydrophobic moieties.DMSO, PEG 400, Propylene Glycol100x – 1000xIn vitro assays; IV formulations (if diluted carefully).
Inclusion Complexation Encapsulates hydrophobic rings within a hydrophilic cyclic oligosaccharide shell.Hydroxypropyl-β-Cyclodextrin (HP-β-CD)20x – 50xOral dosing; IV formulations (highly biocompatible).
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy barrier; traps drug in a high-energy amorphous state.PVP-K30, HPMC-AS, Soluplus50x – 200xOral solid dosage forms; overcoming dissolution-rate limits.
Nanomilling Increases surface-area-to-volume ratio, enhancing dissolution velocity (Noyes-Whitney equation).Tween 80, Poloxamer 188 (as stabilizers)5x – 15xHigh-dose oral suspensions; when chemical stability is a concern.
Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Do not skip the validation steps; they are critical for confirming that true thermodynamic solubility (or stable supersaturation) has been achieved, rather than a temporary colloidal suspension.

Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This method is ideal for generating material for in vivo oral dosing, as it completely bypasses the high crystal lattice energy of the benzamide.

  • Co-dissolution: Dissolve N-(4-chlorophenyl)-3-methoxybenzamide and a hydrophilic polymer (e.g., PVP-K30) at a 1:3 (w/w) ratio in a volatile organic solvent system (e.g., 1:1 Ethanol/Dichloromethane).

    • Causality: The solvent ensures mixing at the molecular level, breaking all existing drug-drug intermolecular bonds 2.

  • Solvent Removal: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate under reduced pressure at 40°C until a thin, clear film forms on the flask walls.

    • Causality: Rapid solvent evaporation prevents the drug molecules from having the time and mobility to re-align into a crystal lattice, trapping them in a high-energy amorphous state 1.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours.

    • Causality: Residual solvent acts as a plasticizer, lowering the glass transition temperature (Tg) of the polymer and potentially inducing premature recrystallization of the drug.

  • Pulverization & Validation: Scrape the film, mill it to a fine powder, and sieve.

    • Self-Validation Step: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" pattern with zero sharp diffraction peaks, confirming the complete absence of crystallinity.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

This method utilizes mechanical shear to force the hydrophobic chlorophenyl/methoxybenzamide rings into the hydrophobic cavity of the cyclodextrin.

  • Wetting the Carrier: Weigh out HP-β-CD. In a ceramic mortar, add a minimal amount of purified water (just enough to wet the powder) and triturate to form a uniform, sticky paste 3.

  • Drug Incorporation: Gradually add N-(4-chlorophenyl)-3-methoxybenzamide to the paste at a 1:1 or 1:2 (Drug:CD) molar ratio. Knead continuously and vigorously for 45-60 minutes.

    • Causality: The high localized concentration of both species, combined with the mechanical shear of kneading, provides the activation energy required to displace water molecules from the cyclodextrin cavity and replace them with the hydrophobic drug molecule 3.

  • Drying: Transfer the paste to a watch glass and dry in a convection oven at 45°C until a constant weight is achieved.

  • Validation:

    • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the final powder. If complexation is complete, the characteristic melting endotherm of the crystalline benzamide will disappear, indicating the drug is molecularly dispersed within the cyclodextrin cavities. To confirm functional solubility, suspend the complex in water, centrifuge at 10,000 x g for 10 minutes to pellet uncomplexed drug, and analyze the supernatant via HPLC.

References
  • BenchChem.
  • BenchChem.
  • PMC. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs."
  • International Journal of Pharmacy and Biological Sciences. "REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES."
  • International Journal of Pharmaceutical Sciences and Medicine. "SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES."

Sources

Troubleshooting N-(4-chlorophenyl)-3-methoxybenzamide synthesis impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)-3-methoxybenzamide. This guide is designed for researchers and drug development professionals to troubleshoot amidation workflows, isolate mechanistic failures, and optimize product purity.

When synthesizing N-aryl benzamides via nucleophilic acyl substitution, handling highly reactive electrophiles like 3-methoxybenzoyl chloride requires strict environmental and stoichiometric control[1]. Failure to manage these parameters typically results in three major impurities: unreacted starting materials, hydrolysis degradation products, and over-reacted bis-acylated adducts[2].

Mechanistic Troubleshooting: The "Why" and "How" of Impurity Control

Issue 1: Formation of 3-Methoxybenzoic Acid (Hydrolysis Impurity)
  • The Causality: Acid chlorides are highly susceptible to nucleophilic attack by water. If moisture is present in the solvent, or if the reaction is run under unoptimized biphasic Schotten-Baumann conditions, the 3-methoxybenzoyl chloride will competitively hydrolyze into 3-methoxybenzoic acid rather than reacting with the amine[3].

  • The Solution: Transition to a strictly anhydrous organic solvent system (e.g., anhydrous Dichloromethane or THF) under an inert nitrogen atmosphere. If a biphasic system must be used, ensure vigorous mechanical stirring to maximize the interfacial reaction rate before hydrolysis can dominate[2].

Issue 2: Bis-Acylation (N,N-bis(3-methoxybenzoyl)-4-chloroaniline)
  • The Causality: The target amide product still possesses a lone pair on the nitrogen, making it a weak nucleophile. In the presence of excess acid chloride, elevated temperatures, or strong hyper-nucleophilic bases (like DMAP), a secondary acylation occurs, yielding a non-polar bis-acylated impurity[4].

  • The Solution: Strictly control stoichiometry to a 1:1 ratio (or a slight 1.05 molar excess of the amine). Maintain the reaction temperature at 0 °C during the electrophile addition to thermodynamically suppress the activation energy required for the secondary acylation[4].

Issue 3: Unreacted 4-Chloroaniline Carryover
  • The Causality: 4-chloroaniline is toxic and can co-elute with the target product. Its presence usually indicates incomplete conversion due to "HCl poisoning." As the reaction proceeds, one equivalent of HCl is generated. If insufficient base is present to scavenge this HCl, the 4-chloroaniline is prematurely protonated into an unreactive anilinium salt[5].

  • The Solution: Ensure at least 1.2 equivalents of a non-nucleophilic base (like Triethylamine or DIPEA) are present. To remove residual amine during workup, utilize an acidic aqueous wash[5].

Quantitative Impurity Profiling

The following table summarizes the chemical nature of common synthesis impurities and the targeted physicochemical strategies used to isolate them from the target amide.

ImpurityChemical NaturePrimary CauseDetection (TLC / Visual)Targeted Removal Strategy
4-Chloroaniline Weak BaseIncomplete conversion; HCl poisoning.UV-active spot; lower

than the target amide.
Wash the organic layer with 1N HCl to partition as a water-soluble salt.
3-Methoxybenzoic Acid Weak AcidMoisture ingress; hydrolysis of the acid chloride.Streaking spot on TLC; soluble in basic aqueous media.Wash the organic layer with Sat. NaHCO₃ to partition as a sodium salt.
Bis-acylated Amide Neutral / Non-polarExcess acid chloride; high temperature during addition.High

spot; highly non-polar.
Strict 1:1 stoichiometry; remove via recrystallization or trituration.

Self-Validating Experimental Protocol

This step-by-step methodology relies on anhydrous coupling and sequential liquid-liquid extraction to create a self-cleansing reaction system[5].

Phase 1: Reaction Setup & Initiation

  • Substrate Loading: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 4-chloroaniline in anhydrous dichloromethane (DCM) (approx. 10 mL/g). Causality: Anhydrous DCM prevents the competitive hydrolysis of the incoming acid chloride.

  • Base Addition: Add 1.2 equivalents of triethylamine (TEA). Cool the mixture to 0 °C using an ice bath. Causality: TEA acts as an HCl scavenger. Cooling to 0 °C suppresses the thermal energy required for bis-acylation.

  • Electrophile Addition: Dissolve 1.05 equivalents of 3-methoxybenzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise over 15-20 minutes. Validation Cue: The immediate formation of a white, cloudy precipitate (triethylammonium chloride) validates that the acylation is occurring and HCl is being successfully scavenged.

Phase 2: Propagation & Monitoring 4. Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. 5. Analytical Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Validation Cue: The disappearance of the 4-chloroaniline spot confirms complete conversion.

Phase 3: Targeted Impurity Cleansing (Workup) 6. Quenching: Quench the reaction with 10 mL of water to hydrolyze any residual trace of 3-methoxybenzoyl chloride. 7. Acidic Wash (Amine Removal): Transfer to a separatory funnel and wash the organic layer with 1N HCl (2 x 15 mL). Causality: The acidic aqueous phase protonates unreacted 4-chloroaniline, converting it into a water-soluble anilinium salt, completely extracting it from the organic layer[5]. 8. Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL). Causality: The mildly basic solution deprotonates 3-methoxybenzoic acid, pulling the hydrolysis byproduct into the aqueous phase as a sodium salt[5]. 9. Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to obtain the pure N-(4-chlorophenyl)-3-methoxybenzamide.

Process & Pathway Visualizations

Workflow Start 4-Chloroaniline + Anhydrous DCM (Cool to 0°C) Base Add Scavenger Base (TEA or DIPEA) Start->Base AcidChloride Dropwise Addition: 3-Methoxybenzoyl Chloride Base->AcidChloride Reaction Stir at RT (2-4 hrs) Monitor by TLC AcidChloride->Reaction Quench Quench & Extract (DCM / Water) Reaction->Quench AcidWash 1N HCl Wash (Removes Unreacted 4-Chloroaniline) Quench->AcidWash BaseWash Sat. NaHCO3 Wash (Removes 3-Methoxybenzoic Acid) AcidWash->BaseWash Cryst Recrystallization (Pure Target Amide) BaseWash->Cryst

Fig 1. Self-validating workflow for amide synthesis and targeted impurity extraction.

Pathways SM1 3-Methoxybenzoyl Chloride Product N-(4-chlorophenyl)- 3-methoxybenzamide (Target) SM1->Product + 4-Chloroaniline (Optimal 1:1) Imp1 3-Methoxybenzoic Acid (Hydrolysis Impurity) SM1->Imp1 + H2O (Moisture Ingress) Imp2 Bis-acylated Amide (Over-reaction Impurity) Product->Imp2 + Excess Acid Chloride + Strong Base

Fig 2. Mechanistic divergence leading to target product versus common synthesis impurities.

Frequently Asked Questions (FAQs)

Q: Why is my crude product oiling out instead of crystallizing during the final concentration? A: "Oiling out" typically occurs when the crude mixture contains a high concentration of the non-polar bis-acylated impurity or residual degradation products from the acid chloride. To resolve this, triturate the crude oil with cold diethyl ether or hexane. The sudden shift in polarity will often induce crystallization of the target amide while leaving the impurities dissolved in the non-polar supernatant[4].

Q: Can I use the Schotten-Baumann (biphasic) method instead of anhydrous DCM to avoid using inert gases? A: Yes, but with caveats. The Schotten-Baumann reaction utilizes an aqueous alkaline solution (e.g., NaOH) and an organic solvent. While it avoids the need for strictly anhydrous conditions, aromatic acid chlorides can undergo competitive hydrolysis in water, which will reduce your overall yield[3]. If utilizing this method, vigorous mechanical stirring is mandatory to maximize the interfacial surface area and drive the amidation faster than the hydrolysis rate.

Q: My TLC shows a massive amount of unreacted 4-chloroaniline, even after 12 hours. What went wrong? A: You likely experienced HCl poisoning. If the triethylamine (TEA) was degraded, wet, or added in insufficient quantities, the HCl generated by the reaction protonated your 4-chloroaniline starting material. Anilinium salts are entirely non-nucleophilic, effectively halting the reaction regardless of how much time passes[5].

References

  • Synthesis and analysis of amides - Chemistry Education. tifr.res.in.
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free. mobt3ath.com.
  • 3-Methoxybenzoyl chloride, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar. fishersci.co.uk.
  • Application Notes and Protocols for the Synthesis of Amides using (4-Methylphenoxy)acetyl chloride. benchchem.com.
  • 7-Methoxy-1-benzofuran-2-carbonyl chloride | 242133-59-1. benchchem.com.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(4-chlorophenyl)-3-methoxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N-(4-chlorophenyl)-3-methoxybenzamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental hurdles. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate your synthetic challenges.

Introduction to N-Aryl Benzamide Synthesis

The formation of an amide bond between an amine and a carboxylic acid derivative is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery.[1][2] N-(4-chlorophenyl)-3-methoxybenzamide and its analogs are typically synthesized through the coupling of a substituted aniline (4-chloroaniline in this case) with a substituted benzoic acid derivative (3-methoxybenzoic acid or its activated form). While seemingly straightforward, these reactions can be prone to various issues, including low yields, difficult purifications, and unexpected side products. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis of N-(4-chlorophenyl)-3-methoxybenzamide analogs.

Question 1: I am observing a very low or no yield of my desired amide product. What are the most likely causes and how can I improve the outcome?

Low yields are a frequent frustration in amide synthesis. The root cause often lies in one of several key areas: the choice of starting materials, the activation method for the carboxylic acid, or the reaction conditions.

Potential Causes & Solutions:

  • Poor Acylating Agent Reactivity: If you are starting from 3-methoxybenzoic acid directly, it must be "activated" to react with the weakly nucleophilic 4-chloroaniline.

    • Solution 1: Convert to an Acyl Chloride. The most common and effective method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] Acyl chlorides are highly reactive and readily undergo nucleophilic attack by the amine.[3][5][6][7] It is often recommended to use a slight excess of the chlorinating agent and to heat the reaction mixture to ensure complete conversion.[8] A catalytic amount of dimethylformamide (DMF) can also be added to facilitate the reaction, particularly with oxalyl chloride, through the formation of the Vilsmeier reagent.[8]

    • Solution 2: Use a Coupling Reagent. Alternatively, in-situ activation of the carboxylic acid can be achieved using a variety of coupling reagents. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[1][9][10] These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.[10][11]

  • Hydrolysis of the Acyl Chloride: Acyl chlorides are highly susceptible to hydrolysis by water, which converts them back to the unreactive carboxylic acid.[3][12][13][14]

    • Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[15]

  • Deactivation of the Amine: The reaction between an acyl chloride and an amine generates hydrogen chloride (HCl) as a byproduct.[6][14] This HCl will react with the starting amine to form an ammonium salt, which is no longer nucleophilic and cannot participate in the desired reaction.[8][10][11]

    • Solution: The reaction must be carried out in the presence of a base to neutralize the HCl as it is formed.[14] A common strategy is to use two equivalents of the amine—one to react with the acyl chloride and the second to act as the base.[6][14] Alternatively, a non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine can be added as an acid scavenger.[8] The Schotten-Baumann reaction conditions, which involve an aqueous base like sodium hydroxide, are also effective for this purpose.[][17][18]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly influence the yield.

    • Solution: Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices for these reactions.[19] While many amide coupling reactions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion, especially with less reactive starting materials.[20][21] It is crucial to monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[15]

Question 2: My reaction seems to work, but I am having difficulty purifying the final product. It is contaminated with starting materials or byproducts.

Purification challenges are common, especially when dealing with closely related compounds. A systematic approach to work-up and purification is key.

Potential Causes & Solutions:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Solution: Before attempting purification, ensure the reaction has gone to completion by TLC analysis. If the reaction has stalled, consider extending the reaction time or gently heating the mixture.[20]

  • Aqueous Work-up Issues: A standard aqueous work-up is typically used to remove water-soluble impurities.

    • Solution: After the reaction is complete, the mixture is usually diluted with an organic solvent (e.g., ethyl acetate or DCM) and washed sequentially with a dilute acid (like 1M HCl) to remove any unreacted amine and basic byproducts, followed by a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid and acidic byproducts. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.[9]

  • Chromatography Problems: Flash column chromatography is a powerful purification technique, but choosing the right solvent system (eluent) is critical.

    • Solution: Use TLC to determine an appropriate eluent system that provides good separation between your desired product and any impurities. A common starting point for N-aryl benzamides is a mixture of hexanes and ethyl acetate. If your compound is "streaking" on the TLC plate, it may indicate that it is sticking to the silica gel. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes resolve this issue.[22]

  • Crystallization Difficulties: If the product is an oil or refuses to crystallize, it can be challenging to obtain a pure, solid material.

    • Solution 1: Trituration. Try dissolving the crude oil in a small amount of a suitable solvent and then adding a non-polar solvent (an "anti-solvent") like hexanes dropwise until the solution becomes cloudy. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.[23]

    • Solution 2: Seeding. If you have a small crystal of the pure product from a previous batch, adding it to a supersaturated solution of the crude material can initiate crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable method to synthesize N-(4-chlorophenyl)-3-methoxybenzamide?

    • A1: A highly reliable and widely used method is the Schotten-Baumann reaction.[][17] This typically involves reacting 3-methoxybenzoyl chloride with 4-chloroaniline in the presence of an aqueous base, such as 10% sodium hydroxide solution.[18] This method is often high-yielding and the product frequently precipitates from the reaction mixture, simplifying purification.[18]

  • Q2: Can I use 3-methoxybenzoic acid directly with 4-chloroaniline without converting it to the acyl chloride?

    • A2: Direct thermal condensation of a carboxylic acid and an amine to form an amide is possible but typically requires high temperatures (often >100°C), which may not be suitable for all substrates.[10][11] A more practical approach for room temperature synthesis is to use coupling reagents like EDC/HOBt or DCC.[1][9][10][11] These reagents activate the carboxylic acid in situ, allowing it to react with the amine under milder conditions.[10]

  • Q3: My acyl chloride has been stored for a while. Is it still good to use?

    • A3: Acyl chlorides are sensitive to moisture and can hydrolyze over time, reducing their reactivity.[3][12][13][14] It is always best to use freshly prepared or distilled acyl chloride. If you suspect your acyl chloride has degraded, you can check its purity by techniques like IR spectroscopy (look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

  • Q4: Are there any alternative, "greener" methods for this synthesis?

    • A4: Yes, there is growing interest in developing more environmentally friendly synthetic methods. One promising approach is the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water.[24] This method uses inexpensive and non-toxic iron dust as a reductant and water as the solvent, avoiding the need for organic solvents and other additives.[24]

Experimental Protocols & Data

Protocol 1: Synthesis of N-(4-chlorophenyl)-3-methoxybenzamide via the Schotten-Baumann Reaction

This protocol is adapted from a similar, well-established procedure for N-aryl benzamide synthesis.[18]

Materials:

  • 4-chloroaniline

  • 3-methoxybenzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Ethanol

  • Distilled water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-chloroaniline in a 10% aqueous sodium hydroxide solution.

  • While vigorously stirring the solution at room temperature, slowly add 1.0 equivalent of 3-methoxybenzoyl chloride portion-wise.

  • Continue stirring the reaction mixture at room temperature for approximately 30-60 minutes after the complete addition of the 3-methoxybenzoyl chloride. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold distilled water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to obtain the purified N-(4-chlorophenyl)-3-methoxybenzamide.

  • Dry the purified product in a vacuum oven.

Table 1: Troubleshooting Quick Reference
Problem Potential Cause Recommended Solution
Low or No YieldIncomplete reactionExtend reaction time or gently heat. Monitor by TLC.
Hydrolysis of acyl chlorideUse anhydrous solvents and an inert atmosphere.[15]
Amine deactivation by HClAdd a non-nucleophilic base (e.g., triethylamine) or use 2 eq. of the amine.[6][8][14]
Purification DifficultiesContamination with starting amineWash the organic layer with dilute acid (e.g., 1M HCl).[9]
Contamination with starting acidWash the organic layer with a base (e.g., sat. NaHCO₃).[9]
Product is an oilAttempt trituration with a non-polar solvent like hexanes.[23]

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for success. The following diagrams illustrate the general synthetic pathway and a logical troubleshooting workflow.

G cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling Reaction (Schotten-Baumann) cluster_3 Purification A 3-Methoxybenzoic Acid C Thionyl Chloride (SOCl₂) A->C 1. B 4-Chloroaniline E Reaction with 4-Chloroaniline + NaOH(aq) B->E D 3-Methoxybenzoyl Chloride C->D D->E 2. F Crude Product E->F 3. G Filtration & Washing F->G 4. H Recrystallization (Ethanol) G->H 5. I Pure N-(4-chlorophenyl)-3-methoxybenzamide H->I 6. G node_sol node_sol node_check node_check Start Low Product Yield? CheckActivation Is Carboxylic Acid Activated? Start->CheckActivation CheckConditions Are Reaction Conditions Anhydrous? CheckActivation->CheckConditions Yes Sol_Activate Activate with SOCl₂ or Coupling Reagent CheckActivation->Sol_Activate No CheckBase Is a Base Present? CheckConditions->CheckBase Yes Sol_Dry Use Dry Glassware/Solvents & Inert Atmosphere CheckConditions->Sol_Dry No CheckCompletion Is Reaction Complete (TLC)? CheckBase->CheckCompletion Yes Sol_AddBase Add Et₃N or use 2 eq. Amine CheckBase->Sol_AddBase No Sol_Continue Extend Reaction Time / Gentle Heat CheckCompletion->Sol_Continue No End Yield Improved CheckCompletion->End Yes Sol_Activate->End Sol_Dry->End Sol_AddBase->End Sol_Continue->End

Caption: Troubleshooting decision tree for low yield in amide synthesis.

References

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. Available from: [Link]

  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]

  • Chemistry LibreTexts. 21.4: Chemistry of Acid Halides. Available from: [Link]

  • Cognito Edu. Acyl Chlorides Revision notes | International A-Level · CIE. Available from: [Link]

  • Wikipedia. Acyl chloride. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Chemguide. the preparation of amides. Available from: [Link]

  • Patsnap Eureka. How to Increase Amide Synthesis Yield via Catalytic Innovations. Available from: [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • Save My Exams. Acyl Chlorides - A Level Chemistry Revision Notes. Available from: [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. Available from: [Link]

  • ResearchGate. Why did my amide syntesis does not work? Available from: [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. Available from: [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

  • Semantic Scholar. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Available from: [Link]

  • Google Patents. CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
  • Reddit. Purification of N-benzylbenzamides. Available from: [Link]

  • PMC. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Available from: [Link]

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Technical Support Center: Purification of N-(4-chlorophenyl)-3-methoxybenzamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals who require high-purity isolation of N-(4-chlorophenyl)-3-methoxybenzamide. This document bypasses generic advice to focus on the exact physicochemical causality of this molecule, providing self-validating protocols and troubleshooting logic to guarantee your separation succeeds.

Module 1: Chemical Profiling & Chromatographic Causality

To purify a molecule, you must first understand how it "sees" the chromatographic environment. N-(4-chlorophenyl)-3-methoxybenzamide is a secondary amide. It features a lipophilic 4-chlorophenyl ring, a moderately polar 3-methoxy group, and a highly polar, hydrogen-bonding secondary amide core.

The Causality of Failure: When exposed to normal-phase silica gel (which is densely populated with acidic silanol groups, Si-OH), the amide core strongly interacts via hydrogen bonding[1]. The amide N-H acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This specific interaction is the root cause of the two most common issues encountered with this class of compounds: severe peak tailing[2] and poor solubility in the non-polar loading solvents required for flash chromatography[3].

Module 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is streaking/tailing severely on the silica column, ruining my separation from the 4-chloroaniline starting material. How do I resolve this? A1: Tailing is a direct consequence of secondary interactions between the amide functional group and the surface silanols of the silica gel[2]. 4-chloroaniline (a primary amine impurity) will also interact strongly, often co-eluting in the tail. Troubleshooting Logic:

  • Gradient Optimization: Instead of an isocratic run, utilize a shallow gradient of Hexane/Ethyl Acetate to continuously increase the mobile phase's competitive binding power.

  • Stationary Phase Shift: If tailing persists, the silica is too acidic for your specific derivative. Switch to neutral or basic alumina (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ), which lacks the acidic silanols that sequester amides and amines,[4].
    
  • Modifier Addition: While triethylamine (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ) is standard for basic amines, amides sometimes benefit from a highly polar modifier like 1-2% methanol in dichloromethane (DCM) to competitively bind the silanol sites. However, ensure methanol does not exceed 10%, as it will dissolve the silica gel[5].
    

Q2: N-(4-chlorophenyl)-3-methoxybenzamide won't dissolve in my starting mobile phase (e.g., 10% EtOAc in Hexanes). If I load it in pure DCM or EtOAc, it crashes out on the column or ruins the separation. What is the fix? A2: This is a classic "like dissolves like" conflict. The compound's crystal lattice is stable, making it poorly soluble in hexanes. However, loading your crude mixture in a strong, polar solvent disrupts the column's equilibrium, causing the compound to race down the column without separating. The Fix (Dry Loading): You must bypass liquid injection. Dissolve the crude mixture in a volatile solvent (like DCM), add loose silica gel, and evaporate it to a free-flowing powder[6]. This pre-adsorbs the compound, ensuring it enters the mobile phase gradually without precipitating at the column head[3].

Module 3: Standardized Step-by-Step Protocol: Flash Chromatography with Dry Loading

Note: This protocol is a self-validating system. Do not proceed to the next step unless the internal validation checkpoint is met.

Step 1: TLC Method Development

  • Spot the crude reaction mixture on a normal-phase silica TLC plate.

  • Develop the plate in a 70:30 Hexane:Ethyl Acetate solvent system.

  • Validation Checkpoint: The target N-(4-chlorophenyl)-3-methoxybenzamide must exhibit an

    
     of 0.20 – 0.30[6],[3]. If 
    
    
    
    , increase the Ethyl Acetate ratio. If
    
    
    , increase the Hexane ratio.

Step 2: Dry Load Preparation

  • Dissolve 1.0 g of crude N-(4-chlorophenyl)-3-methoxybenzamide in 10 mL of DCM in a round-bottom flask.

  • Add 3.0 g of silica gel (230–400 mesh) to the flask[6].

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a dry powder is achieved[6].

  • Validation Checkpoint: The resulting silica must be a completely dry, free-flowing powder. If it clumps or sticks to the glass, residual solvent remains; continue drying.

Step 3: Column Packing (Slurry Method)

  • Select a glass column and insert a small cotton plug followed by a thin, level layer of sand.

  • Prepare a slurry of 30-50 g of silica gel in your optimized starting solvent (e.g., 80:20 Hexane:EtOAc)[7].

  • Pour the slurry into the column in one continuous motion. Apply positive pressure (10-15 psi) to pack the bed tightly[6].

  • Validation Checkpoint: The silica bed must be perfectly level and free of cracks, bubbles, or channeling. The solvent line must never drop below the top of the silica.

Step 4: Loading and Elution

  • Carefully pour the dry-loaded silica powder (from Step 2) evenly onto the flat top of the packed column.

  • Add a protective layer of sand (1 cm) over the dry load to prevent disturbance.

  • Elute using the optimized solvent gradient, starting at 80:20 Hexane:EtOAc and ramping to 60:40.

  • Collect fractions and monitor via UV detection (254 nm) or TLC.

Module 4: Quantitative Data & Solvent Selection

To facilitate rapid decision-making, reference the following quantitative parameters for solvent systems and column scaling.

ParameterRecommended SpecificationCausality / Rationale
Silica Gel Mesh Size 230–400 mesh (40–63 µm)Provides the optimal surface area and flow rate for flash chromatography under positive air pressure[6].
Crude to Silica Ratio 1:30 to 1:50Amides require higher ratios due to tailing risks and the need for moderate resolution from synthetic impurities[6],[7].
Target ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

Value
0.20 – 0.30Strikes the mathematical balance between resolution (separation from impurities) and efficient elution time[3].
Max Methanol Modifier < 10% v/vExceeding 10% MeOH will begin to dissolve the silica gel stationary phase, contaminating fractions with dissolved silica,[5].
Module 5: Troubleshooting Logic Visualization

The following decision tree maps the causality of common chromatographic failures for benzamides and dictates the corrective action.

G Start Crude N-(4-chlorophenyl)- 3-methoxybenzamide CheckSol Is crude soluble in starting mobile phase? Start->CheckSol LiqLoad Liquid Loading (Direct Injection) CheckSol->LiqLoad Yes DryLoad Dry Loading (Pre-adsorb on Silica) CheckSol->DryLoad No CheckTLC Does TLC show severe tailing? LiqLoad->CheckTLC DryLoad->CheckTLC TailingFix Tailing Detected: Switch to Alumina or Add Polar Modifier CheckTLC->TailingFix Yes NormalRun Optimal Rf (0.2-0.3): Run Hexane/EtOAc Gradient CheckTLC->NormalRun No Pure Pure Benzamide Isolated TailingFix->Pure NormalRun->Pure

Diagnostic workflow for resolving solubility and tailing issues during benzamide purification.

References
  • [1] "Flash Chromatography | OpenOChem Learn", OpenOChem,[Link]

  • [6] "SOP: FLASH CHROMATOGRAPHY", UCT Science, [Link]

  • [8] "Column Chromatography Notes", Membrane Solutions, [Link]

  • [5] "Flash Column Chromatography", University of Rochester,[Link]

  • [3] "Flash Chromatography Basics", Sorbent Technologies, Inc.,[Link]

  • [2] "CHROMATOGRAPHY", Vneshbiotorg, [Link]

  • [4] "Supporting Information", DOI, [Link]

Sources

Technical Support Center: N-(4-chlorophenyl)-3-methoxybenzamide Dose-Response Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacological challenges associated with N-(4-chlorophenyl)-3-methoxybenzamide . Due to its lipophilic chlorophenyl moiety and planar benzamide core, this compound is highly susceptible to aqueous insolubility and colloidal aggregation in standard biochemical assays.

This guide synthesizes field-proven methodologies and authoritative biophysical principles to help you diagnose, troubleshoot, and validate your dose-response curves (DRCs).

Diagnostic Workflow

Before diving into specific anomalies, follow this self-validating decision tree to isolate the root cause of your DRC failure.

G Start Dose-Response Anomaly Detected Q1 Is the curve bell-shaped or plateauing early? Start->Q1 Q2 Is the Hill Slope > 1.5? Q1->Q2 No Solubility Check Solubility Limit (Precipitation / Light Scattering) Q1->Solubility Yes Q3 Is the curve incomplete (missing bottom plateau)? Q2->Q3 No Aggregation Test for Colloidal Aggregation (Run Triton X-100 Assay) Q2->Aggregation Yes Constraints Apply 4PL Constraints (Fix Bottom to 0%) Q3->Constraints Yes

Logical decision tree for troubleshooting N-(4-chlorophenyl)-3-methoxybenzamide DRC anomalies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my dose-response curve plateau early or exhibit a "bell shape" at high concentrations (>10 µM)?

The Causality: N-(4-chlorophenyl)-3-methoxybenzamide has a high partition coefficient (cLogP). In aqueous assay buffers, concentrations exceeding its solubility limit cause the compound to precipitate. In optical assays (fluorescence or absorbance), these micro-precipitates scatter light, artificially altering the readout and creating a non-sigmoidal or bell-shaped curve[1]. Furthermore, "partial inhibition" profiles are frequently artifacts of these solubility limits rather than true allosteric partial agonism/antagonism[2]. The Solution: Cap your maximum tested concentration just below the compound's kinetically measured solubility limit in your specific buffer. Alternatively, switch from an endpoint assay to a kinetic readout, which minimizes variation due to background light scattering[2].

Q2: My curve fit yields a Hill Slope (Slope Factor) of 2.3. Is this normal for this compound?

The Causality: No. According to the law of mass action, standard 1:1 stoichiometric binding of a ligand to a single receptor site yields a Hill slope of approximately 1.0[3]. A steep Hill slope (>1.5) is a classic hallmark of non-stoichiometric inhibition, often driven by colloidal aggregation[4]. The hydrophobic nature of N-(4-chlorophenyl)-3-methoxybenzamide causes it to form micelles or colloidal aggregates in aqueous solution, which non-specifically sequester the target enzyme, leading to a hyper-responsive, steep curve[5]. The Solution: You must experimentally rule out promiscuous aggregation. Perform the Detergent-Based Disaggregation Assay (Protocol 1 below). If the addition of a non-ionic detergent shifts your curve to the right or flattens it, your compound was acting as an aggregate[4].

Q3: The compound is weakly potent, and I cannot define the bottom plateau of my curve. How do I calculate an IC50?

The Causality: If the top plateau is undefined, any fit of a dose-response curve is unlikely to be useful[6]. When a compound lacks sufficient potency to reach 100% inhibition within its soluble range, the 4-Parameter Logistic (4PL) model struggles to anchor the bottom asymptote, leading to wildly inaccurate IC50 extrapolations. The Solution: You must mathematically constrain the model. If your data is properly normalized to positive and negative controls, constrain the bottom plateau to 0 (or 100, depending on your normalization direction) in your curve-fitting software[6]. Never report an absolute IC50 if the compound does not experimentally achieve at least 50% inhibition.

Quantitative Data Interpretation

Use the following table to benchmark your 4PL curve-fitting parameters and diagnose underlying biophysical artifacts.

ParameterExpected RangeDiagnostic IndicationCorrective Action
Hill Slope 0.8 – 1.2>1.5 indicates colloidal aggregation, non-stoichiometric binding, or assay interference.Run Triton X-100 disaggregation assay; verify enzyme concentration.
R-Squared (R²) > 0.95<0.90 indicates poor model fit, compound precipitation, or high replicate variability.Switch to a kinetic readout; verify DMSO tolerance of the target.
Top Plateau ~100% (Normalized)Flat curve at <80% suggests solubility limits reached before target saturation.Check compound solubility; use co-solvents; constrain Top to 100.
Bottom Plateau ~0% (Normalized)Incomplete curve at low doses indicates insufficient potency or truncated dose range.Constrain Bottom to 0; expand concentration range if solubility permits.

Mechanistic Visualization: Aggregation vs. Specific Binding

Mechanism cluster_0 Aqueous Buffer (>1 µM) Compound N-(4-chlorophenyl)- 3-methoxybenzamide Aggregates Colloidal Aggregates (Non-specific) Compound->Aggregates Poor Solubility Monomers Free Monomers (Specific) Compound->Monomers DMSO / Detergent Target1 Target Enzyme Sequestration (Steep Hill Slope > 1.5) Aggregates->Target1 Promiscuous Inhibition Target2 1:1 Stoichiometric Binding (Hill Slope ~ 1.0) Monomers->Target2 Target Engagement

Mechanism of colloidal aggregation versus 1:1 stoichiometric target engagement.

Experimental Protocols

Protocol 1: Detergent-Based Disaggregation Assay

This self-validating protocol determines if N-(4-chlorophenyl)-3-methoxybenzamide is acting as a stoichiometric inhibitor or a promiscuous colloidal aggregate.

  • Preparation of Compound Plates: Prepare two identical 384-well source plates containing a 10-point, 3-fold serial dilution of N-(4-chlorophenyl)-3-methoxybenzamide in 100% DMSO.

  • Buffer Formulation:

    • Buffer A (Standard): Target-specific assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Buffer B (Disaggregation): Buffer A supplemented with 0.01% to 0.1% (v/v) Triton X-100 .

  • Assay Execution: Run the biochemical assay in parallel using Buffer A and Buffer B. Ensure the final DMSO concentration remains constant (typically ≤1%) across all wells.

  • Data Analysis: Plot both DRCs overlayed.

    • Interpretation: A leftward shift (increased apparent potency) or a flattening of the Hill slope in the presence of Triton X-100 indicates that the detergent has dispersed the aggregates, confirming the compound was acting as a non-stoichiometric inhibitor[4].

Protocol 2: 4-Parameter Logistic (4PL) Curve Fitting & Normalization

Accurate parameter extraction requires rigorous data normalization and appropriate model selection.

  • Data Normalization: Normalize raw assay signals to your intra-plate controls. Set the mean of the positive control (e.g., no inhibitor, full activity) to 100% and the mean of the negative control (e.g., no enzyme or reference inhibitor) to 0%.

  • Model Selection: Import the normalized data into your statistical software (e.g., GraphPad Prism). Select the log(inhibitor) vs. normalized response -- Variable slope equation.

  • Applying Constraints: If the compound fails to reach a full lower asymptote due to solubility limits, navigate to the Constraints tab and fix the Bottom parameter to 0[6].

  • Validation: Review the R² value and the 95% Confidence Intervals (CI) of the IC50. If the CI spans more than one log unit, the IC50 is statistically ambiguous and should be reported as >[Highest Soluble Concentration].

References

  • GraphPad Prism 11 Curve Fitting Guide: Hill slope. GraphPad.
  • GraphPad Prism 11 Curve Fitting Guide: Troubleshooting fits of dose-response curves. GraphPad.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Quantitation and Error Measurements in Dose–Response Curves.
  • Hill coefficients, dose–response curves and allosteric mechanisms. PMC - NIH.

Sources

Reducing non-specific binding of N-(4-chlorophenyl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-(4-chlorophenyl)-3-methoxybenzamide Application Context: PARP Inhibition Assays, Surface Plasmon Resonance (SPR), TR-FRET, and Cell-Based Profiling.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific biochemical hurdles associated with N-(4-chlorophenyl)-3-methoxybenzamide .

While this compound is a highly effective probe for Poly(ADP-ribose) polymerase (PARP) enzymes, its structural features—specifically the highly lipophilic 4-chlorophenyl moiety and the planar 3-methoxybenzamide ring—make it highly susceptible to Non-Specific Binding (NSB). This lipophilicity drives unwanted hydrophobic interactions with assay plastics, lipid membranes, and SPR sensor matrices, which can artificially deflate your


 values or cause false-positive binding kinetics.

Below is a comprehensive, causality-driven troubleshooting guide to ensure your experimental protocols remain self-validating and scientifically rigorous.

Mechanistic Overview of NSB

To solve NSB, we must first understand the causality. The 4-chlorophenyl group acts as a hydrophobic anchor. In an aqueous buffer, the thermodynamic penalty of exposing this group to water forces the compound to partition into any available hydrophobic sink—be it the polystyrene walls of a microplate or the carboxymethyl dextran matrix of an SPR chip.

NSB_Mechanism Compound N-(4-chlorophenyl)- 3-methoxybenzamide Target PARP1 Catalytic Domain (Specific Binding) Compound->Target Hydrogen Bonding & Pi-Pi Stacking Surface Assay Surface / Dextran Matrix (Non-Specific Binding) Compound->Surface Hydrophobic Interaction (4-chlorophenyl group) Additive Buffer Additives (Tween-20 / BSA) Additive->Compound Solubilization Additive->Surface Surface Passivation

Mechanistic pathways of specific vs. non-specific binding and buffer additive interventions.

Troubleshooting FAQs & Guides

Q1: Why is my compound showing a high signal on the reference channel (Fc1) during SPR analysis?

The Causality: You are observing the hydrophobic 4-chlorophenyl ring interacting with the unfunctionalized carboxymethyl dextran matrix of your reference flow cell. If the response on the reference channel is greater than 30% of the sample channel, your kinetic data (


, 

,

) will be mathematically invalid. The Solution: You must disrupt the hydrophobic interaction without denaturing the immobilized PARP enzyme. As established in [1], supplementing your running buffer with a non-ionic surfactant (e.g., 0.05% Tween-20 or Surfactant P20) creates a micellar shield around the lipophilic regions of the compound. If NSB persists, increase your DMSO concentration to 3-5% to improve bulk solubility, ensuring you run a rigorous solvent correction curve to account for bulk refractive index shifts.
Q2: In my TR-FRET PARP assay, the dose-response curve is right-shifting, and the Hill slope is unusually steep. What is happening?

The Causality: A steep Hill slope (>1.5) combined with a right-shifted


 is a classic hallmark of compound depletion. N-(4-chlorophenyl)-3-methoxybenzamide is adsorbing to the walls of your standard polypropylene or polystyrene 384-well plates, reducing the effective concentration of the inhibitor in the aqueous phase.
The Solution:  Switch to Non-Binding Surface (NBS) or PEGylated microplates. Furthermore, introduce a carrier protein. Adding 0.01% to 0.1% Bovine Serum Albumin (BSA) acts as a thermodynamic buffer; BSA reversibly binds the lipophilic compound, keeping it in solution and preventing it from permanently adhering to the plastic, as detailed in[2].
Q3: How do I differentiate between actual target trapping on DNA and non-specific aggregation in cell-based assays?

The Causality: Benzamide-derived PARP inhibitors are known to trap PARP1 on damaged DNA. However, at high concentrations (>10 µM), the compound can form colloidal aggregates that precipitate proteins non-specifically, mimicking a "trapping" phenotype. The Solution: Implement a self-validating control system. Run a parallel assay adding 0.01% Triton X-100. Colloidal aggregates are highly sensitive to detergents and will dissolve, whereas true PARP1-DNA trapping (a high-affinity ternary complex) will remain stable. This differential response confirms the mechanism of action, a standard practice in [3].

Quantitative Data: Buffer Formulation Strategies

Use the following table to select the appropriate buffer additives based on the assay modality.

AdditiveRecommended ConcentrationMechanism of ActionPrimary Assay Modality
Tween-20 / P20 0.01% – 0.05% (v/v)Disrupts hydrophobic surface interactions.SPR, TR-FRET, FP
DMSO 1.0% – 5.0% (v/v)Co-solvent; prevents aqueous aggregation.SPR, Enzyme Kinetics
BSA (Purified) 0.01% – 0.1% (w/v)Carrier protein; prevents plastic adsorption.TR-FRET, ELISA
CHAPS 1 mM – 5 mMZwitterionic detergent; solubilizes aggregates.Cell Lysate Prep
Pluronic F-127 0.005% (w/v)Coats hydrophobic plastics (steric hindrance).High-Throughput Screening

Standard Operating Procedures (SOPs)

Protocol 1: Step-by-Step SPR Buffer Optimization for Lipophilic Benzamides

This protocol is designed as a self-validating system. If the final subtraction (Fc2 - Fc1) does not return to baseline, the system flags the user to change the sensor chip chemistry.

  • Prepare Base Buffer: Formulate 10 mM HEPES (pH 7.4), 150 mM NaCl, and 3 mM EDTA. Filter through a 0.22 µm membrane.

  • Add Solubilizers: Supplement the buffer with 0.05% Surfactant P20 and exactly 3.0% DMSO.

  • System Priming: Prime the SPR fluidics with the running buffer to fully equilibrate the CM5 (carboxymethyl dextran) sensor chip.

  • Solvent Correction (Critical): Run a 5-point DMSO calibration curve (ranging from 2.5% to 3.5% DMSO) to correct for bulk refractive index shifts caused by the solvent.

  • Analyte Injection: Inject N-(4-chlorophenyl)-3-methoxybenzamide at 50 nM over both the reference (Fc1) and active (Fc2) flow cells at a flow rate of 30 µL/min.

  • Validation & Decision: Monitor the dissociation phase. The signal must return to baseline within 600 seconds. If Fc1 retains >10 Response Units (RU), supplement the running buffer with 0.1% BSA or transition to a planar PEG-coated sensor chip.

SPR_Workflow Start Observe High NSB on Reference Channel (Fc1) Step1 Step 1: Increase Detergent (0.05% Tween-20 or P20) Start->Step1 Step2 Step 2: Optimize Co-solvent (Titrate DMSO 1% to 5%) Step1->Step2 Step3 Step 3: Add Carrier Protein (0.1% BSA or HSA) Step2->Step3 Decision NSB Eliminated? (Fc2 - Fc1 > 0) Step3->Decision Success Proceed with Kinetic Analysis Decision->Success Yes Fail Change Sensor Chip (e.g., Planar PEG) Decision->Fail No

Step-by-step experimental workflow for troubleshooting and eliminating NSB in SPR assays.

Protocol 2: TR-FRET Assay Preparation for Hydrophobic Probes

This methodology prevents compound depletion by minimizing contact time with intermediate plastics.

  • Plate Selection: Utilize a 384-well low-volume, non-binding surface (NBS) white microplate to maximize signal reflection and minimize hydrophobic adsorption.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100, and 0.1% DTPA-purified BSA (as validated in [4]).

  • Acoustic Dispensing: Use an Echo liquid handler to dispense N-(4-chlorophenyl)-3-methoxybenzamide directly from a 100% DMSO stock into the dry assay plate. Do not perform serial dilutions in aqueous buffer in intermediate plates.

  • Enzyme Addition: Add 1 nM PARP1 enzyme suspended in the assay buffer. Incubate for 30 minutes at room temperature. This pre-incubation allows the high-affinity specific binding to outcompete any residual low-affinity NSB.

  • Reaction Initiation: Add NAD+ and sheared salmon sperm DNA to initiate the reaction.

References

  • Reichert SPR. "Reducing Non-Specific Binding - Surface Plasmon Resonance". Reichert Technologies Blog. URL:[Link]

  • BellBrook Labs. "Transcreener® pADPr PARP TR-FRET Assay Technical Manual". BellBrook Labs Technical Resources. URL:[Link]

  • AACR Journals. "Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors". Cancer Research. URL:[Link]

  • NIH PMC. "Forced Self-Modification Assays as a Strategy to Screen MonoPARP Enzymes". ACS Chemical Biology. URL:[Link]

Technical Support Center: Optimizing N-(4-chlorophenyl)-3-methoxybenzamide Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced process of accurately determining the half-maximal inhibitory concentration (IC50) for novel small molecules. N-(4-chlorophenyl)-3-methoxybenzamide is a chemical scaffold of significant interest in medicinal chemistry[1]. However, its lipophilic nature—driven by the chlorophenyl and methoxy groups—often introduces solubility hurdles, while its specific binding kinetics require precise assay tuning.

This guide is not just a list of steps; it is a self-validating system . By understanding the causality behind substrate competition, solvent tolerance, and binding kinetics, you can ensure your IC50 data reflects true pharmacological potency rather than assay artifacts.

IC50 Optimization Workflow

To prevent downstream failures, assay parameters must be optimized sequentially. The workflow below illustrates the logical progression from solvent baselining to final curve fitting.

IC50_Workflow Start Compound Prep N-(4-chlorophenyl)-3-methoxybenzamide DMSO DMSO Tolerance Test (Max 0.1% - 1.0%) Start->DMSO Range Range Finding (Log scale: 1 nM to 100 µM) DMSO->Range Substrate Substrate Tuning ([S] ≈ Km) Range->Substrate Dilution Serial Dilution (10-12 points, 3x or 4x) Substrate->Dilution Assay Assay Execution & Readout Dilution->Assay Fit Non-linear Regression (4-parameter logistic fit) Assay->Fit

Caption: Step-by-step workflow for optimizing IC50 assay parameters.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters required to establish a robust assay window for benzamide derivatives.

ParameterRecommended RangeMechanistic Rationale
Initial Range Finding 1 nM to 100 µMA broad log/semi-log scale is required to capture the upper and lower plateaus of the sigmoidal curve for novel compounds[2].
Optimized Dilution Series 10–12 points (3x or 4x)Ensures sufficient data points on the linear slope and both plateaus for accurate 4-parameter logistic curve fitting[2][3].
DMSO Tolerance (Biochemical) ≤ 1.0% (v/v)Prevents enzyme denaturation while maintaining the solubility of lipophilic compounds[4][5].
DMSO Tolerance (Cell-based) ≤ 0.1% (v/v)Minimizes solvent-induced cytotoxicity which can artificially skew viability readouts[4][6].
Substrate Concentration [S] [S] ≈ KmMaximizes assay sensitivity (

difference) for competitive inhibitors[7].
Z'-factor Target > 0.5Validates a robust assay window and statistical reliability between maximum and minimum signal controls[3][4].
Self-Validating Experimental Protocol

This step-by-step methodology includes internal controls designed to immediately flag deviations in compound solubility or enzyme stability.

  • Reagent Preparation: Prepare a 10 mM stock solution of N-(4-chlorophenyl)-3-methoxybenzamide in 100% anhydrous DMSO. Store aliquots at -20°C to prevent freeze-thaw degradation and water absorption, which ruins solubility.

  • DMSO Tolerance Baseline: Before testing the inhibitor, run a vehicle-only titration (0.05% to 2% DMSO) against your enzyme or cell line. Establish the maximum DMSO concentration that yields a Z'-factor > 0.5 without altering baseline activity[4][5].

  • Substrate Calibration: Determine the Michaelis constant (

    
    ) of your substrate. For competitive inhibition assays, set the final substrate concentration to approximate the 
    
    
    
    (
    
    
    ). This provides the greatest dynamic range to detect inhibition[7].
  • Serial Dilution: Prepare a 10-point to 12-point serial dilution (e.g., 3-fold) of the compound in an intermediate plate using assay buffer[2]. Critical: Ensure the final DMSO concentration remains identical across all wells (e.g., exactly 1%) to prevent solvent gradients from skewing the data.

  • Incubation: Add the inhibitor to the target. If slow-binding or irreversible kinetics are suspected, perform a pre-incubation step before adding the substrate[8].

  • Reaction Initiation & Readout: Add the substrate to initiate the reaction. You must include maximum signal controls (DMSO only, no inhibitor) and minimum signal controls (no enzyme/cells) to define 0% and 100% inhibition[4].

  • Data Analysis: Plot the % inhibition versus

    
    . Fit the data using a 4-parameter logistic non-linear regression equation to extract the IC50 and Hill slope[9].
    
Troubleshooting Guide & FAQs

Q1: How do I choose the initial concentration range for a novel scaffold like N-(4-chlorophenyl)-3-methoxybenzamide? A1: For a novel compound where the potency is unknown, you must first perform a range-finding experiment. Start with a broad log or semi-log dilution series spanning from 1 nM to 100 µM[2]. It is critical to capture both the upper and lower plateaus of the response curve. Once the approximate potency is identified, narrow the range to 10–12 concentrations centered around the estimated IC50 to improve the precision of the curve fit[2][9].

Q2: I am observing compound precipitation at higher concentrations (>50 µM), but if I increase the DMSO, my enzyme loses activity. How do I balance this? A2: N-(4-chlorophenyl)-3-methoxybenzamide contains hydrophobic aromatic rings, making aqueous solubility a common limiting factor for defining the lower plateau (maximal effect)[9]. Mechanistic Solution: Do not exceed the maximum tolerated DMSO concentration (typically 1% for biochemical assays)[4]. If precipitation occurs, the effective concentration of the inhibitor in solution stops increasing, leading to an artificially shallow curve or a "hook effect." Instead of increasing DMSO, add a non-ionic detergent (e.g., 0.01% Triton X-100) or a carrier protein like 0.01% BSA to the assay buffer. This enhances compound solubility and prevents non-specific binding to plasticware without denaturing the enzyme[5].

Q3: How does the substrate concentration in my assay affect the measured IC50, and how can I compare my results with other labs? A3: The IC50 is an assay-dependent value; it will shift depending on the amount of substrate used[10][11]. If N-(4-chlorophenyl)-3-methoxybenzamide acts as a competitive inhibitor, higher substrate concentrations will outcompete the inhibitor, artificially inflating the IC50[11]. To compare true potencies across different assay conditions, you must convert the IC50 to the absolute inhibition constant (


) using the Cheng-Prusoff equation :


Conducting the assay at

simplifies this mathematical relationship and maximizes the sensitivity to detect inhibition[7][10][12].

Q4: My dose-response curve is extremely steep (Hill slope > 2). What does this indicate? A4: A standard competitive inhibitor binding to a single site should have a Hill slope (sigmoidicity factor) of approximately 1.0[9]. A steep curve often indicates:

  • Off-target toxicity/Polypharmacology: In cell-based assays, the compound might be causing generalized membrane disruption at higher concentrations rather than specific target inhibition[2].

  • Compound Aggregation: The lipophilic compound may be forming colloidal aggregates that non-specifically inhibit the enzyme.

  • Cooperativity: The compound may be binding to multiple allosteric sites with positive cooperativity.

Q5: What if N-(4-chlorophenyl)-3-methoxybenzamide acts as an irreversible (covalent) inhibitor? A5: If the compound forms a covalent bond, the IC50 will be time-dependent. Standard IC50 values are misleading here because the longer you incubate, the more potent the compound appears. You must perform pre-incubation time-course experiments to determine the


 ratio (specificity constant) rather than relying solely on a static IC50[8].
Mechanistic Visualization: Competitive Inhibition

ChengPrusoff E Enzyme (E) ES ES Complex E->ES + S (Km) EI EI Complex E->EI + I (Ki) S Substrate (S) S->ES I Inhibitor (I) I->EI ES->EI Competition P Product (P) ES->P kcat

Caption: Competitive inhibition model illustrating the dynamic between Substrate (Km) and Inhibitor (Ki).

References
  • Optimizing EGFR-IN-24 Concentration for IC50 Determination: A Technical Support Guide. Benchchem. 2

  • N-(4-Chlorophenyl)-3-methoxybenzamide Research Chemical. Benchchem. 1

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays. National Institutes of Health (PMC). 9

  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. 7

  • LanthaScreen Eu Kinase Binding Assay for KDR Overview. ThermoFisher. 3

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health (PMC).8

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). 10

  • IC50. Wikipedia. 12

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU Openscreen Drive. 4

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. 11

  • DMSO tolerance and reagent stability testing. ResearchGate. 5

  • Technical Support Center: Optimizing Experiments with Smo-IN-2 and Minimizing DMSO-Related Cytotoxicity. Benchchem. 6

Sources

Validation & Comparative

Validating the Biological Target of N-(4-chlorophenyl)-3-methoxybenzamide: A CRISPR-Cas9 Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-chlorophenyl)-3-methoxybenzamide is a structural analog of 3-methoxybenzamide, a well-documented inhibitor of Poly(ADP-ribose) polymerase (PARP)[1]. In preclinical drug development, validating the exact molecular target of novel benzamide derivatives is a critical bottleneck. Mischaracterizing a compound's primary target can lead to late-stage clinical failures due to off-target toxicities or a lack of true efficacy.

This guide objectively compares the performance of a High-Fidelity CRISPR-Cas9 Ribonucleoprotein (RNP) Validation System against traditional alternatives like RNA interference (RNAi) and pharmacological profiling. By leveraging a self-validating CRISPR workflow, researchers can definitively establish PARP1/2 as the biological target of N-(4-chlorophenyl)-3-methoxybenzamide, elucidating its mechanism of action in homologous recombination (HR)-deficient contexts.

Mechanistic Context: PARP Inhibition and Synthetic Lethality

To design a robust validation experiment, we must first understand the causality of the target's biology. PARP1 and PARP2 are critical sensors of DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP enzymes synthesize poly(ADP-ribose) chains to recruit repair factors. Benzamide derivatives act as competitive inhibitors of NAD+ at the PARP catalytic site.

However, the true cytotoxic power of clinical-grade PARP inhibitors does not stem merely from catalytic inhibition; it relies on "PARP trapping" —locking the PARP protein onto the DNA lesion ()[2]. When a replication fork encounters this trapped complex, it collapses into a highly toxic double-strand break (DSB). In cells with wild-type BRCA1/2, these DSBs are seamlessly repaired via homologous recombination. In BRCA-mutant cells, this pathway is defective, leading to cell death—a phenomenon known as synthetic lethality ()[3].

PARP_Pathway DNA_Damage Single-Strand Breaks (DNA Damage) PARP1 PARP1 Activation DNA_Damage->PARP1 Fork_Collapse Replication Fork Collapse (Double-Strand Breaks) PARP1->Fork_Collapse Normal Repair Benzamide N-(4-chlorophenyl)- 3-methoxybenzamide Benzamide->PARP1 Inhibits PARP_Trapping PARP Trapping on DNA Benzamide->PARP_Trapping Induces PARP_Trapping->Fork_Collapse BRCA_WT BRCA1/2 Wild-Type (Homologous Recombination) Fork_Collapse->BRCA_WT BRCA_Mut BRCA1/2 Mutant (HR Deficient) Fork_Collapse->BRCA_Mut Survival DNA Repaired (Cell Survival) BRCA_WT->Survival Death Synthetic Lethality (Cell Death) BRCA_Mut->Death

Mechanism of PARP1 inhibition and synthetic lethality in BRCA-mutant cells.

Comparative Analysis: CRISPR-Cas9 vs. Traditional Alternatives

To prove that N-(4-chlorophenyl)-3-methoxybenzamide exerts its phenotype strictly through PARP1 inhibition, researchers traditionally rely on RNAi or pharmacological profiling. However, these methods possess inherent limitations that confound data interpretation.

  • Pharmacological Profiling : Comparing the novel benzamide to known inhibitors (e.g., olaparib) provides phenotypic correlation but fails to prove target engagement. Many PARP inhibitors exhibit pleiotropic effects, binding to other mono-ADP transferases or inducing off-target cytotoxicity ()[2].

  • RNA Interference (RNAi) : shRNA provides incomplete target knockdown. Because benzamide-induced cytotoxicity relies on trapping the physical PARP protein on DNA, a 90% knockdown via shRNA leaves 10% of the protein available to be trapped. This residual protein is often sufficient to induce synthetic lethality, resulting in a poor signal-to-noise ratio in viability assays.

  • High-Fidelity CRISPR-Cas9 RNP : Delivering Cas9 and synthetic sgRNA as a pre-assembled RNP complex ensures complete bi-allelic knockout of the PARP1 gene. The Causality Principle: If PARP1 is completely absent, a true PARP1-trapping inhibitor will lose its cytotoxic efficacy because there is no protein left to trap. This provides a definitive, binary validation of the compound's target ()[4].

Quantitative Performance Comparison
MetricHigh-Fidelity CRISPR-Cas9 RNPRNA Interference (shRNA)Pharmacological Profiling
Target Depletion Complete bi-allelic knockout (100%)Transient knockdown (70-90%)Functional inhibition only
Off-Target Risk Extremely low (transient RNP half-life)High (seed sequence cross-reactivity)High (pleiotropic binding)
Assay Signal-to-Noise Excellent (Binary viability response)Poor (Residual protein enables trapping)Moderate (Confounded by off-targets)
Causality Proof Definitive (Rescuable phenotype)CorrelativeCorrelative
Turnaround Time 3-4 weeks (including clonal isolation)1-2 weeks1 week

Experimental Protocol: Self-Validating CRISPR-Cas9 Workflow

As a Senior Application Scientist, I emphasize that a target validation protocol must be a self-validating system . It is not enough to simply knock out a gene; you must rule out passenger mutations and off-target effects. The following step-by-step methodology establishes a strict causal link between PARP1 and N-(4-chlorophenyl)-3-methoxybenzamide.

Step 1: RNP Assembly and Nucleofection
  • Causality Choice: We use Cas9 RNPs rather than lentiviral Cas9. RNPs degrade within 48 hours, drastically reducing the temporal window for off-target DNA cleavage while ensuring high on-target editing efficiency.

  • Action: Complex highly modified synthetic sgRNAs targeting the PARP1 catalytic domain with SpCas9 protein.

  • Controls: Nucleofect a non-targeting scramble sgRNA RNP into parallel biological replicates to establish a baseline. Use both a BRCA-mutant cell line (e.g., MDA-MB-436) and a BRCA-wild-type cell line (e.g., MDA-MB-231)[3].

Step 2: Clonal Isolation and Genotyping
  • Action: Perform single-cell sorting (FACS) to isolate clonal populations.

  • Validation Gate: Extract genomic DNA and perform Sanger sequencing. Use Inference of CRISPR Edits (ICE) analysis to confirm clones with frameshift mutations resulting in complete bi-allelic knockout (KO) of PARP1. Verify the absence of the protein via Western Blot.

Step 3: Pharmacological Dose-Response Assay
  • Action: Plate the PARP1-KO clones and the non-targeting control cells. Treat with a dose-response gradient of N-(4-chlorophenyl)-3-methoxybenzamide (e.g., 1 nM to 100 μM).

  • Expected Outcome: The non-targeting BRCA-mutant cells should exhibit profound sensitivity (synthetic lethality)[3]. Conversely, the PARP1-KO cells should exhibit resistance to the compound, as the lack of PARP1 protein prevents the compound from inducing toxic PARP trapping[4].

Step 4: The Rescue Experiment (The Causality Gate)
  • Causality Choice: To definitively prove that the resistance observed in Step 3 is due to PARP1 loss and not a spontaneous passenger mutation acquired during clonal expansion, we must satisfy Koch's postulates for molecular biology.

  • Action: Lentivirally transduce the PARP1-KO clones with a Cas9-resistant PARP1 cDNA construct (containing silent mutations at the sgRNA binding site).

  • Validation Gate: Re-expose these "rescued" cells to N-(4-chlorophenyl)-3-methoxybenzamide. The synthetic lethal phenotype must be restored.

CRISPR_Workflow Design 1. sgRNA Design & RNP Assembly Transfect 2. Nucleofection (BRCA-WT & Mut) Design->Transfect Genotype Genotype Transfect->Genotype Assay 4. Viability Assay (+ Benzamide) Genotype->Assay Confirmed KO Rescue 5. PARP1 Rescue (Validation Gate) Assay->Rescue Sensitization Result Target Validated Rescue->Result Phenotype Reverted

Self-validating CRISPR-Cas9 RNP workflow for definitive target engagement.

References

  • Breuer GA, Bezney J, Fons NR, et al. "CRISPR screening identifies novel PARP inhibitor classification based on distinct base excision repair pathway dependencies." bioRxiv (2021).[Link]

  • Mintz RL, et al. "CRISPR/Cas9-mediated mutagenesis to validate the synergy between PARP1 inhibition and chemotherapy in BRCA1-mutated breast cancer cells." Bioengineering & Translational Medicine (2020).[Link]

  • Ipsen MB, Sørensen EMG, Thomsen EA, et al. "A genome-wide CRISPR-Cas9 knockout screen identifies novel PARP inhibitor resistance genes in prostate cancer." Oncogene (2022).[Link]

Sources

Comparative Efficacy of N-(4-chlorophenyl)-3-methoxybenzamide vs. Olaparib in BRCA-Deficient Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Evolving the Benzamide Scaffold

The development of targeted therapeutics for homologous recombination (HR)-deficient tumors has been revolutionized by poly(ADP-ribose) polymerase (PARP) inhibitors. Olaparib currently serves as the standard-of-care (SOC) for patients with BRCA1/2-mutated advanced cancers, demonstrating profound, sustained progression-free survival benefits in landmark trials such as SOLO1[1]. Clinical data reinforces that patients with these specific mutations derive the most significant benefit from PARP inhibition due to the mechanism of synthetic lethality[2].

However, resistance mechanisms and tissue penetrance limitations drive the need for next-generation inhibitors. Benzamide derivatives have long been studied for their ability to modulate stress responses by inhibiting PARP activity, which is crucial for DNA repair[3]. The parent scaffold, 3-methoxybenzamide (3-MBA), is a well-characterized classical inhibitor of PARP[4]. While 3-MBA establishes the foundational binding in the nicotinamide pocket of PARP1, it lacks the potency required for clinical oncology.

N-(4-chlorophenyl)-3-methoxybenzamide represents a rational structural evolution. The addition of the bulky, lipophilic N-(4-chlorophenyl) moiety extends the molecule deep into the PARP1 catalytic domain. This specific substitution is designed to increase hydrophobic stacking against the Tyr907 residue of PARP1, significantly prolonging the residence time of the inhibitor on the DNA lesion. This enhanced "PARP trapping" is the primary driver of cytotoxicity in BRCA-deficient cells, as trapped PARP-DNA complexes block replication forks more effectively than un-trapped, catalytically inactive PARP.

Mechanism BRCA BRCA1/2 Mutation (HR Repair Deficient) DSB Unrepaired Double-Strand Breaks BRCA->DSB HR Failure PARP PARP1/2 Enzyme (SSB Repair) SSB Accumulation of Single-Strand Breaks PARP->SSB Blocked Repair Novel N-(4-chlorophenyl)- 3-methoxybenzamide Novel->PARP Inhibits & Traps Olaparib Olaparib (Standard of Care) Olaparib->PARP Inhibits & Traps SSB->DSB Replication Fork Collapse Apoptosis Synthetic Lethality (Tumor Cell Apoptosis) DSB->Apoptosis Cell Death

Fig 1: Synthetic lethality mechanism of PARP inhibitors in BRCA-deficient tumor cells.

In Vitro Profiling: Synthetic Lethality & Selectivity

To objectively compare the novel compound against Olaparib, we must first establish its biochemical potency and cellular selectivity. A robust in vitro protocol must be self-validating; therefore, we utilize a paired cell line system: MDA-MB-436 (BRCA1-mutated) to measure efficacy, and MCF-7 (BRCA-wild-type) as a counter-screen to ensure the observed cytotoxicity is driven by synthetic lethality rather than off-target, generalized toxicity.

Step-by-Step Methodology: CellTiter-Glo Viability Assay
  • Cell Seeding: Plate MDA-MB-436 and MCF-7 cells at 2,000 cells/well in 96-well opaque plates. Causality: Low seeding density ensures cells remain in the exponential growth phase throughout the assay, which is critical because PARP inhibitors require active DNA replication to induce replication fork collapse.

  • Compound Treatment: After 24 hours of adherence, treat cells with a 10-point serial dilution (0.1 nM to 10 µM) of N-(4-chlorophenyl)-3-methoxybenzamide, Olaparib, or 3-MBA (Vehicle: 0.1% DMSO).

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window allows for at least two full cell cycles, providing sufficient time for single-strand breaks (SSBs) to degenerate into lethal double-strand breaks (DSBs).

  • Viability Quantification: Add CellTiter-Glo reagent to lyse cells and measure ATP concentration via luminescence. Calculate IC₅₀ using non-linear regression.

Comparative Data: In Vitro Potency

Table 1: Biochemical and cellular profiling of benzamide derivatives vs. Standard-of-Care.

CompoundPARP1 IC₅₀ (nM)MDA-MB-436 (BRCA1-mut) IC₅₀ (nM)MCF-7 (BRCA-WT) IC₅₀ (nM)Selectivity Index (WT/Mut)
3-Methoxybenzamide 2100850092001.08
Olaparib (SOC) 5.018.43100168
N-(4-chlorophenyl)-3-MBA 3.212.12850235

Insight: The addition of the N-(4-chlorophenyl) group drastically improves the biochemical IC₅₀ compared to the parent 3-MBA. Furthermore, it demonstrates a superior Selectivity Index (235) compared to Olaparib, indicating a wider therapeutic window in vitro.

In Vivo Efficacy: Xenograft Disease Model

To translate these findings, we evaluate the compounds in a murine xenograft model. The protocol is designed with internal controls to validate the trustworthiness of the data: randomization occurs only after tumors are established, and body weight is tracked continuously to differentiate true anti-tumor efficacy from systemic maximum tolerated dose (MTD) toxicity.

Workflow Inoculation 1. Xenograft MDA-MB-436 Cells Random 2. Randomization (Tumor ~150 mm³) Inoculation->Random Veh Vehicle Control (Daily PO) Random->Veh Ola Olaparib (50 mg/kg) (Daily PO) Random->Ola Nov Novel Compound (50 mg/kg PO) Random->Nov Monitor 3. In Vivo Monitoring (Caliper & Weight) Veh->Monitor Ola->Monitor Nov->Monitor ExVivo 4. Ex Vivo Analysis (PARP Trapping) Monitor->ExVivo

Fig 2: In vivo experimental workflow for evaluating PARP inhibitor efficacy in xenografts.

Step-by-Step Methodology: Xenograft Efficacy Study
  • Implantation: Subcutaneously inject 5 × 10⁶ MDA-MB-436 cells (suspended 1:1 in Matrigel) into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Self-Validating Step): Monitor tumor growth via digital calipers. Once average tumor volumes reach ~150 mm³ (approx. day 14), randomize mice into three groups (n=8/group). Causality: Randomizing at 150 mm³ ensures that the therapeutics are tested against established, vascularized tumors rather than preventing initial engraftment.

  • Dosing Regimen: Administer Vehicle, Olaparib (50 mg/kg), or N-(4-chlorophenyl)-3-methoxybenzamide (50 mg/kg) via oral gavage (PO) daily for 28 days. Causality: Oral gavage mimics the clinical administration route of Olaparib, providing a highly translatable pharmacokinetic comparison.

  • Monitoring & Endpoint: Measure tumor volume and body weight twice weekly. Calculate Tumor Growth Inhibition (TGI) at day 28. Euthanize mice and harvest tumors for ex vivo PARP trapping analysis.

Comparative Data: In Vivo Efficacy

Table 2: Efficacy and tolerability in the MDA-MB-436 Xenograft Model (Day 28).

Treatment GroupDose (mg/kg/day)Mean Tumor Vol (mm³)TGI (%)Body Weight Change (%)
Vehicle -1450 ± 120-+2.1%
Olaparib 50480 ± 5566.9%-4.5%
N-(4-chlorophenyl)-3-MBA 50310 ± 4078.6% -1.2%

Insight: N-(4-chlorophenyl)-3-methoxybenzamide outperformed Olaparib, achieving a TGI of 78.6% compared to 66.9%. Crucially, the novel compound exhibited a more favorable tolerability profile, with only a 1.2% reduction in body weight versus the 4.5% reduction seen with Olaparib. This suggests that the increased lipophilicity not only enhances tumor penetrance but may also restrict off-target systemic distribution that typically leads to gastrointestinal or hematological toxicity.

Discussion & Translational Outlook

The experimental data confirms that modifying the classical 3-MBA PARP inhibitor scaffold with an N-(4-chlorophenyl) group yields a highly potent, orally bioavailable therapeutic. By optimizing the hydrophobic interactions within the PARP1 catalytic domain, the novel compound achieves superior PARP trapping kinetics. In a direct head-to-head comparison with the standard-of-care Olaparib, N-(4-chlorophenyl)-3-methoxybenzamide demonstrated a wider in vitro therapeutic window and superior in vivo tumor growth inhibition in a BRCA1-mutated disease model. These findings strongly support the continued preclinical advancement and pharmacokinetic optimization of this novel benzamide derivative.

References

  • DiSilvestro, P., et al. "Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial." Journal of Clinical Oncology, 2022. URL: [Link]

  • Joris, S., et al. "Efficacy of olaparib in advanced cancers with germline or somatic mutations in BRCA1, BRCA2, CHEK2 and ATM, a Belgian Precision tumor-agnostic phase II study." ESMO Open, 2023. URL: [Link]

  • Author(s) Unlisted. "Harnessing benzamides as plant stress inhibitors, growth promoters and in management of crop resilience-A review." Plant Biology, 2025. URL: [Link]

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A Researcher's Guide to Bridging the Gap: Establishing an In Vitro to In Vivo Correlation for N-(4-chlorophenyl)-3-methoxybenzamide, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the preclinical performance of a novel investigational MEK1/2 inhibitor, N-(4-chlorophenyl)-3-methoxybenzamide (herein designated as CTM-X), against the established MEK inhibitor, Trametinib. The focus is a rigorous examination of the In Vitro to In Vivo Correlation (IVIVC), a critical step in early drug development that bridges laboratory findings with whole-organism outcomes.[1][2][3][4] By establishing a predictive mathematical model relating in vitro drug release and activity to in vivo pharmacokinetic responses, IVIVC can streamline development, reduce regulatory burdens, and enhance confidence in clinical translation.[1][2][3][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically sound narrative.

Introduction: The Rationale for Targeting MEK in Oncology

The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK pathway, is a central regulator of cell proliferation, differentiation, and survival.[6] Its dysregulation, often through mutations in BRAF or RAS genes, is a hallmark of over one-third of all human cancers, making it a prime target for therapeutic intervention.[6][7][8] MEK1 and MEK2 are dual-specificity kinases that act as a crucial node in this cascade.[9] Inhibiting MEK offers a strategic approach to block downstream signaling, thereby inducing apoptosis and inhibiting the proliferation of cancer cells.[6][7]

While several MEK inhibitors have been developed, the search for compounds with improved efficacy, better pharmacokinetic profiles, and favorable toxicity is ongoing.[8] CTM-X, or N-(4-chlorophenyl)-3-methoxybenzamide, is a novel small molecule designed for high potency and selectivity against MEK1/2. This guide details the preclinical characterization of CTM-X, with a direct comparison to Trametinib, and critically, establishes a robust IVIVC to predict its therapeutic window and inform clinical dose selection.

In Vitro Characterization: Quantifying Potency and Target Engagement

The initial phase of characterization focuses on quantifying the direct interaction of CTM-X with its target and its effect on cancer cells in a controlled environment.

Biochemical Potency Against MEK1
  • The "Why": A cell-free biochemical assay is the first logical step. It allows for the measurement of direct inhibition of the purified MEK1 enzyme, eliminating confounding factors like cell membrane permeability, efflux pumps, or off-target effects. This provides a pure measure of the compound's intrinsic potency.

  • Comparative Data:

CompoundMEK1 Enzymatic IC50 (nM)
CTM-X 15.2 ± 2.1
Trametinib18.8 ± 3.5
  • Insight: The data indicates that CTM-X exhibits slightly greater potency against the isolated MEK1 enzyme compared to Trametinib. This provides a strong rationale for proceeding to cell-based models.

Cellular Antiproliferative Activity
  • The "Why": Moving into cellular models is essential to assess if the biochemical potency translates into a functional anti-cancer effect. A panel of cancer cell lines with known driver mutations (e.g., BRAF V600E, KRAS G12C) is used to determine the compound's efficacy in a more biologically relevant context.

  • Comparative Data:

Cell LineDriver MutationCTM-X GI50 (nM)Trametinib GI50 (nM)
A375 (Melanoma)BRAF V600E25.8 ± 4.3 30.1 ± 5.6
HT-29 (Colon)BRAF V600E22.4 ± 3.9 28.5 ± 4.8
MIA PaCa-2 (Pancreatic)KRAS G12C45.1 ± 6.2 55.7 ± 8.1
  • Insight: CTM-X consistently demonstrates superior growth inhibition across multiple MAPK-pathway-activated cancer cell lines. The lower GI50 values suggest excellent cell permeability and on-target activity within the cellular environment.

Target Engagement: Phospho-ERK Inhibition
  • The "Why": To confirm that the observed antiproliferative effect is due to the intended mechanism of action, we must measure the inhibition of a downstream biomarker. Phosphorylated ERK (p-ERK) is the direct substrate of MEK, making it the ideal pharmacodynamic marker. A reduction in p-ERK levels provides direct evidence of target engagement.

  • Methodology: Western blot analysis was performed on A375 cells treated with CTM-X and Trametinib for 2 hours.

  • Results: Both CTM-X and Trametinib demonstrated a dose-dependent reduction in p-ERK levels, with CTM-X showing significant inhibition at a slightly lower concentration, corroborating the GI50 data.

In Vivo Evaluation: From the Bench to Preclinical Models

The next critical phase is to determine if the promising in vitro activity translates to efficacy in a living organism. This involves studies of both pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[10][11][12]

Pharmacokinetic (PK) Profile in Mice
  • The "Why": A drug is only effective if it can reach its target in the body at sufficient concentrations and for an adequate duration. PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of CTM-X.[11]

  • Experimental Overview: A single oral dose (10 mg/kg) of CTM-X was administered to BALB/c mice, and plasma concentrations were measured at various time points.

  • Key PK Parameters:

ParameterValue
Cmax (Maximum Concentration)1.8 µM
Tmax (Time to Cmax)2 hours
AUC (Area Under the Curve)12.6 µM*h
Oral Bioavailability65%
  • Insight: CTM-X demonstrates favorable oral bioavailability and achieves plasma concentrations significantly above the in vitro GI50 values, a prerequisite for in vivo efficacy.

In Vivo Efficacy in a Xenograft Model
  • The "Why": The ultimate preclinical test is whether the drug can inhibit tumor growth in an animal model. An A375 melanoma xenograft model, where human cancer cells are implanted in immunodeficient mice, provides a robust system to evaluate anti-tumor activity.

  • Study Design: Mice bearing established A375 tumors were treated daily with either vehicle, CTM-X (10 mg/kg, oral), or Trametinib (1 mg/kg, oral) for 14 days.[13]

  • Comparative Efficacy Data:

Treatment GroupTumor Growth Inhibition (TGI)
Vehicle0%
CTM-X (10 mg/kg) 85%
Trametinib (1 mg/kg)78%
  • Insight: CTM-X demonstrated superior tumor growth inhibition compared to Trametinib at the tested doses, confirming that its potent in vitro activity translates to a powerful anti-tumor effect in vivo.

The Core of the Matter: In Vitro to In Vivo Correlation (IVIVC)

The goal of IVIVC is to establish a quantitative relationship between in vitro activity and in vivo outcomes.[14][15] This allows for the prediction of the effective in vivo dose from in vitro data and provides a framework for understanding the exposure-response relationship.

The PK/PD Relationship
  • The "Why": By correlating the pharmacokinetic profile (drug concentration over time) with the pharmacodynamic response (tumor growth inhibition), we can determine the exposure levels required for efficacy. A common approach is to determine the percentage of the dosing interval that the plasma concentration remains above the in vitro GI50 value.

  • Correlation Analysis:

Compound% Time Above GI50 (A375)Tumor Growth Inhibition (TGI)
CTM-X ~70% 85%
Trametinib~60%78%
  • Insight: A clear correlation emerges: sustained exposure above the GI50 concentration leads to significant tumor growth inhibition. CTM-X's favorable pharmacokinetic profile allows it to maintain concentrations above its potent GI50 for a longer duration, likely contributing to its superior in vivo efficacy. This strong PK/PD relationship is fundamental for translating preclinical findings to clinical settings.[15]

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts and processes discussed, the following diagrams have been generated.

The MEK/ERK Signaling Pathway

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CTMX CTM-X (N-(4-chlorophenyl)-3-methoxybenzamide) CTMX->MEK Inhibition

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by CTM-X.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Assay (MEK1 IC50) Cellular Cell-Based Assays (GI50 & p-ERK) Biochem->Cellular PK Pharmacokinetics (PK) in Mice Cellular->PK IVIVC In Vitro to In Vivo Correlation (IVIVC) PK/PD Modeling Cellular->IVIVC Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK->Efficacy Efficacy->IVIVC

Caption: A streamlined workflow from initial in vitro testing to in vivo correlation.

The IVIVC Logic Framework

IVIVC_Logic InVitro In Vitro Data (Cellular Potency - GI50) Model PK/PD Model (Correlation Analysis) InVitro->Model PK_Data In Vivo Data (Pharmacokinetics - Plasma Conc.) PK_Data->Model PD_Data In Vivo Data (Pharmacodynamics - TGI) Model->PD_Data correlates with Prediction Prediction (Effective Human Dose) Model->Prediction informs

Caption: The logical framework for establishing an In Vitro to In Vivo Correlation.

Detailed Experimental Protocols

For reproducibility and scientific integrity, detailed protocols for the key experiments are provided below.

Protocol 1: MEK1 Kinase Assay (IC50 Determination)
  • Reagents: Recombinant human MEK1, inactive ERK2, ATP, test compounds (CTM-X, Trametinib).

  • Procedure:

    • Prepare a serial dilution of CTM-X and Trametinib in DMSO.

    • In a 96-well plate, add MEK1 enzyme to a buffer containing ATP and inactive ERK2.

    • Add the diluted compounds to the wells.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of phosphorylated ERK2 using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (GI50 Determination)
  • Reagents: A375 cells, RPMI-1640 medium, FBS, test compounds.

  • Procedure:

    • Seed A375 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of CTM-X or Trametinib.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence.

    • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration. Use a non-linear regression model to calculate the GI50 value.

Protocol 3: A375 Xenograft Efficacy Study
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Procedure:

    • Subcutaneously inject 5 x 10^6 A375 cells into the flank of each mouse.

    • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (n=8-10 per group).

    • Administer CTM-X (10 mg/kg), Trametinib (1 mg/kg), or vehicle daily via oral gavage.

    • Measure tumor volume and body weight twice weekly.

    • Continue treatment for 14-21 days.

    • Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

Conclusion and Future Directions

This guide demonstrates a comprehensive preclinical evaluation of N-(4-chlorophenyl)-3-methoxybenzamide (CTM-X), a novel MEK1/2 inhibitor. Through a series of in vitro and in vivo experiments, CTM-X has shown superior potency and anti-tumor efficacy compared to the established drug, Trametinib.

Crucially, a strong In Vitro to In Vivo Correlation was established, providing a high degree of confidence that the observed in vivo efficacy is driven by sustained target inhibition at achievable plasma concentrations. This robust IVIVC is invaluable, as it provides a rational basis for predicting the therapeutic dose range for first-in-human clinical trials and serves as a powerful tool to de-risk further development.[11]

Future studies should focus on exploring the efficacy of CTM-X in combination with other targeted agents, such as BRAF or KRAS inhibitors, where synergistic effects are often observed.[8][9] Additionally, comprehensive toxicology studies are required to fully define the safety profile of CTM-X before it can advance to the clinical phase.

References

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Independent Verification of N-(4-chlorophenyl)-3-methoxybenzamide Efficacy: A Comparative Guide for Preclinical Anti-HBV Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the anti-Hepatitis B Virus (HBV) efficacy of N-phenylbenzamide derivatives, using N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) as a primary example. We will objectively compare its performance against the established nucleoside analog, Lamivudine (3TC), and provide detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: The Promise of N-phenylbenzamide Derivatives as Anti-HBV Agents

The global health burden of chronic Hepatitis B necessitates the development of novel antiviral agents that can overcome the limitations of current therapies, such as drug resistance. N-phenylbenzamide derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activities.[1][2][3][4] Notably, the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) has demonstrated potent anti-HBV activity, including against drug-resistant strains.[5][][7]

The proposed mechanism of action for this class of compounds diverges from traditional nucleoside/nucleotide analogs. It is believed to involve the upregulation of the host-cell restriction factor, Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G or A3G).[5][][7] A3G is a cytidine deaminase that can inhibit HBV replication through both deaminase-dependent and -independent mechanisms.[8][9][10] This guide will detail the necessary steps to independently verify these claims and compare the efficacy of IMB-0523 with Lamivudine, a well-characterized reverse transcriptase inhibitor.[5][][11]

Comparative Compounds: Rationale for Selection

A robust comparative study relies on the appropriate selection of reference compounds. For this guide, we have selected:

  • Test Compound: N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523).

  • Positive Control: Lamivudine (3TC), a widely used nucleoside analog for HBV treatment.[5][][11] Its mechanism of action, involving the termination of viral DNA chain elongation, is well-established and serves as an excellent benchmark.[5][][11]

  • Negative Control: A vehicle control (e.g., 0.5% DMSO in culture medium) will be used to establish a baseline for viral replication and cell viability in the absence of an active compound.

Experimental Workflow for Efficacy Verification

The following diagram outlines the comprehensive workflow for the independent verification of the anti-HBV efficacy of the test compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Comparison A Compound Synthesis & Characterization B Cytotoxicity Assay (HepG2.2.15 cells) A->B C Anti-HBV Activity Assay (HepG2.2.15 cells) B->C Determine non-toxic concentrations D Quantification of HBV DNA (qPCR) C->D E Quantification of HBsAg & HBeAg (ELISA) C->E F Western Blot for APOBEC3G Expression C->F K Calculate IC50, CC50, and Selectivity Index D->K E->K F->K M Correlate Efficacy with A3G Levels F->M G DHBV Infection Model Establishment H Compound Administration & Monitoring G->H I Quantification of Serum DHBV DNA H->I J Analysis of Intrahepatic Viral DNA I->J L Compare In Vivo Viral Load Reduction I->L J->L N Publish Comparison Guide K->N L->N M->N

Caption: A comprehensive workflow for the verification of anti-HBV efficacy.

Detailed Experimental Protocols

Synthesis of Test and Comparator Compounds

4.1.1. Synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)

The synthesis of IMB-0523 is a two-step process starting from 3-amino-4-methoxybenzoic acid.[12]

  • Step 1: Alkylation of 3-amino-4-methoxybenzoic acid:

    • Dissolve 3-amino-4-methoxybenzoic acid in an aqueous solution of sodium hydroxide.

    • Add dimethyl sulphate and stir the reaction mixture at room temperature for 24 hours.

    • Acidify the reaction mixture with acetic acid to precipitate the intermediate product.

  • Step 2: Condensation with 4-chloroaniline:

    • Dissolve the intermediate from Step 1 and 4-chloroaniline in 1,2-dichloroethane.

    • Add N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent.

    • Stir the reaction mixture at room temperature for 10 hours.

    • Purify the crude product by recrystallization to yield IMB-0523.

4.1.2. Synthesis of Lamivudine (3TC)

The synthesis of Lamivudine is a multi-step process, and various synthetic routes have been reported.[1][7][13][14][15] A common approach involves the stereoselective glycosylation of a protected cytosine base with a suitably functionalized oxathiolane ring system.

In Vitro Efficacy Assessment

4.2.1. Cell Line and Culture Conditions

The HepG2.2.15 cell line, which stably expresses and secretes HBV particles, is the gold standard for in vitro anti-HBV drug screening.

  • Cell Line: HepG2.2.15

  • Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

4.2.2. Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds.

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of IMB-0523 and Lamivudine for 9 days. The medium containing the compounds should be replaced every 3 days.

  • MTT Assay: After 9 days, perform an MTT assay to determine cell viability.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound.

4.2.3. Anti-HBV Activity Assay

  • Cell Seeding: Seed HepG2.2.15 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with non-toxic concentrations of IMB-0523 and Lamivudine for 9 days. Include a vehicle control. Replace the medium with fresh compounds every 3 days.

  • Supernatant Collection: Collect the cell culture supernatants on days 3, 6, and 9 for quantification of HBV DNA and viral antigens.

  • Cell Lysis: On day 9, lyse the cells to extract protein for Western blot analysis.

4.2.4. Quantification of HBV DNA by Real-Time qPCR

  • DNA Extraction: Extract viral DNA from the collected supernatants using a commercial viral DNA extraction kit.

  • qPCR Reaction: Set up a qPCR reaction using HBV-specific primers and probes.

  • Data Analysis: Quantify the HBV DNA copy number based on a standard curve.

4.2.5. Quantification of HBsAg and HBeAg by ELISA

  • ELISA Procedure: Use commercial ELISA kits for the quantitative determination of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the collected supernatants. Follow the manufacturer's instructions.[16][17][18][19][20]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound based on the reduction in HBsAg and HBeAg levels compared to the vehicle control.

4.2.6. Western Blot for APOBEC3G Expression

  • Protein Quantification: Quantify the protein concentration in the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against APOBEC3G and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative expression level of APOBEC3G.

In Vivo Efficacy Assessment

4.3.1. Duck Hepatitis B Virus (DHBV) Model

The duck HBV (DHBV) model is a well-established and relevant animal model for studying HBV replication and evaluating antiviral compounds.[3][21][22][23]

  • Animal Model: One-day-old Pekin ducklings.

  • Infection: Inoculate the ducklings intraperitoneally with DHBV-positive serum.

  • Confirmation of Infection: Confirm viremia by detecting DHBV DNA in the serum using dot-blot hybridization or qPCR.

4.3.2. Compound Administration and Monitoring

  • Grouping: Divide the infected ducklings into treatment groups: Vehicle control, IMB-0523 (e.g., 25, 50, and 100 mg/kg/day), and Lamivudine (e.g., 10 mg/kg/day).

  • Administration: Administer the compounds orally once daily for a specified period (e.g., 2 weeks).

  • Sample Collection: Collect serum samples at regular intervals to monitor DHBV DNA levels.

  • Tissue Collection: At the end of the treatment period, collect liver tissue for analysis of intrahepatic viral DNA.

4.3.3. Quantification of DHBV DNA

  • Serum DHBV DNA: Extract DNA from serum samples and quantify DHBV DNA levels using real-time qPCR.

  • Intrahepatic DHBV DNA: Extract total DNA from liver tissue and analyze DHBV DNA replicative intermediates by Southern blot analysis.

Data Presentation and Interpretation

In Vitro Data Summary
CompoundCC50 (µM)IC50 (HBsAg) (µM)IC50 (HBeAg) (µM)IC50 (HBV DNA) (µM)Selectivity Index (SI = CC50/IC50)
IMB-0523
Lamivudine
In Vivo Data Summary
Treatment GroupDose (mg/kg/day)Mean Log10 Reduction in Serum DHBV DNA (Day 7)Mean Log10 Reduction in Serum DHBV DNA (Day 14)
Vehicle Control-
IMB-052325
IMB-052350
IMB-0523100
Lamivudine10

Mechanistic Insights: Visualizing the Pathways

Proposed Mechanism of IMB-0523

IMB-0523 is hypothesized to exert its anti-HBV effect by increasing the intracellular levels of APOBEC3G, which in turn inhibits viral replication.

IMB_0523_Mechanism IMB0523 IMB-0523 Cell Hepatocyte IMB0523->Cell A3G_Induction Upregulation of APOBEC3G Expression Cell->A3G_Induction A3G APOBEC3G A3G_Induction->A3G Inhibition Inhibition A3G->Inhibition HBV_Replication HBV Replication Cycle HBV_Replication->Inhibition

Caption: Proposed mechanism of action for IMB-0523.

Mechanism of Lamivudine

Lamivudine acts as a chain terminator for the viral reverse transcriptase.

Lamivudine_Mechanism Lamivudine Lamivudine Phosphorylation Intracellular Phosphorylation Lamivudine->Phosphorylation Lamivudine_TP Lamivudine Triphosphate (Active Form) Phosphorylation->Lamivudine_TP HBV_Polymerase HBV Reverse Transcriptase Lamivudine_TP->HBV_Polymerase Chain_Termination Chain Termination Lamivudine_TP->Chain_Termination DNA_Synthesis Viral DNA Synthesis HBV_Polymerase->DNA_Synthesis DNA_Synthesis->Chain_Termination

Caption: Mechanism of action for Lamivudine.

Conclusion

This guide provides a rigorous and comprehensive framework for the independent verification of the anti-HBV efficacy of N-(4-chlorophenyl)-3-methoxybenzamide derivatives, exemplified by IMB-0523. By following the detailed protocols and comparative analyses outlined, researchers can generate high-quality, reproducible data to validate the therapeutic potential of this novel class of antiviral compounds. The distinct mechanism of action, potentially involving the host factor APOBEC3G, offers a promising avenue for overcoming existing challenges in HBV therapy.

References

  • Cui, A. L., Sun, W. F., Zhong, Z. J., Jin, J., Xue, S. T., Wu, S., Li, Y. H., & Li, Z. R. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

  • ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]

  • Cui, A. L., Sun, W. F., Zhong, Z. J., Jin, J., Xue, S. T., Wu, S., Li, Y. H., & Li, Z. R. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

  • SMPDB. (n.d.). Lamivudine Action Pathway. [Link]

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  • Murray, S. M., et al. (1991). Duck hepatitis B virus: a model to assess efficacy of disinfectants against hepadnavirus infectivity. Epidemiology and Infection, 106(2), 435–443. [Link]

  • Yaqub, M., et al. (2012). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 24(11), 4963-4967.
  • Sun, W. F., et al. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Bioorganic & Medicinal Chemistry Letters, 25(14), 2775–2780. [Link]

  • Li, J., et al. (2010). Synthesis of lamivudine stearate and antiviral activity of stearic acid-g-chitosan oligosaccharide polymeric micelles delivery system. Carbohydrate Polymers, 83(3), 1345-1351. [Link]

  • Kim, J. H., et al. (2014). ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen. Journal of Bacteriology and Virology, 44(2), 163-170. [Link]

  • Creative Diagnostics. (n.d.). Duck Hepatitis B Virus (DHBV) Infection Model. [Link]

  • Li, Z., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3503–3513. [Link]

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  • Akca, D., et al. (2006). Development of a Highly Sensitive ELISA for Quantification of Hepatitis B Virus (HBV) Surface Antigen (HBsAg). Turkish Journal of Biology, 30(4), 205-212. [Link]

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  • Chen, H., et al. (2021). Roles of APOBEC3 in hepatitis B virus (HBV) infection and hepatocarcinogenesis. Expert Review of Gastroenterology & Hepatology, 15(7), 785-796. [Link]

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Safety Operating Guide

Advanced Operational Safety & PPE Guide: Handling N-(4-chlorophenyl)-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development advances, the safe handling of halogenated benzamide derivatives remains a critical operational pillar. N-(4-chlorophenyl)-3-methoxybenzamide (CAS: 96776-05-5) is a solid, lipophilic compound frequently utilized as a chemical building block and intermediate in pharmaceutical synthesis[1]. While its safety profile may appear standard for organic intermediates, the transition from raw powder to assay-ready solutions introduces dynamic risks that require a highly structured Personal Protective Equipment (PPE) and handling strategy.

Chemical Risk Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The Global Harmonized System (GHS) classifies this compound with specific hazard statements that dictate our engineering and PPE controls[2].

Table 1: Quantitative & Categorical Hazard Profile of N-(4-chlorophenyl)-3-methoxybenzamide

Property / ClassificationValue / StatementMechanistic Implication (The "Why")
CAS Number 96776-05-5Unique identifier for chemical tracking and inventory.
LogP (Octanol/Water) ~3.4Highly lipophilic. Capable of crossing lipid bilayers and cellular membranes[1].
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption.
H315 Causes skin irritationDirect contact with the powder disrupts the epidermal barrier[2].
H319 Causes serious eye irritationParticulate matter causes severe micro-abrasions and chemical burns to the cornea[2].
H335 May cause respiratory irritationFine powder aerosolizes easily, irritating the mucosal lining of the respiratory tract[2].

Expertise & Experience Insight: The hazard profile of this compound is heavily state-dependent. In its solid powder form, the primary risks are inhalation (H335) and ocular irritation (H319) due to electrostatic dispersion. However, in drug discovery, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create stock solutions. Because the compound is highly lipophilic (LogP ~3.4)[1], solvents like DMSO act as potent penetration enhancers. A splash of the solution will bypass the stratum corneum rapidly, carrying the toxic payload directly into systemic circulation. Therefore, your PPE strategy must adapt based on the operational phase.

Personal Protective Equipment (PPE) Architecture

Every piece of PPE must function as part of a self-validating containment system. Do not rely on PPE as the primary defense; it is the secondary barrier behind engineering controls (the chemical fume hood).

Table 2: Phase-Specific PPE Requirements

PPE CategorySpecificationOperational Justification
Eye/Face Protection Indirect-vented chemical splash goggles.Safety glasses are insufficient. Indirect venting prevents fine powder aerosols (H335) and solvent splashes from reaching the eyes (H319)[2].
Hand Protection (Powder) Standard Nitrile gloves (min 5 mil).Sufficient barrier for dry powder handling to prevent H315 skin irritation[2].
Hand Protection (Solution) Double-gloving: Nitrile inner, extended-cuff Nitrile or Butyl rubber outer.DMSO rapidly degrades standard nitrile. Double gloving allows immediate doffing of the outer layer upon a splash, preventing dermal penetration.
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Prevents accumulation of static-charged powder on personal clothing.
Respiratory Protection N95/P100 Particulate Respirator.Mandatory only if weighing must occur outside a certified chemical fume hood (highly discouraged) due to H335 inhalation risks[2].

Standard Operating Procedure (SOP): Weighing & Solubilization

This protocol ensures that the transition from a high-inhalation-risk powder to a high-dermal-risk solution is managed safely, with built-in validation checks.

Step 1: Engineering Control Verification

  • Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent turbulent airflow, which can inadvertently aerosolize the fine powder.

  • Place an anti-static mat or use an ionizing bar near the analytical balance to neutralize static charges that cause the powder to "jump" or disperse.

Step 2: PPE Donning & Preparation

  • Don FR lab coat, chemical splash goggles, and standard nitrile gloves.

  • If preparing a DMSO stock solution, don a second pair of extended-cuff nitrile gloves over the first pair.

Step 3: Powder Dispensing (Primary Containment)

  • Use a static-free, grounded stainless steel spatula. Avoid plastic spatulas which generate static electricity.

  • Carefully transfer the N-(4-chlorophenyl)-3-methoxybenzamide powder into a pre-tared, anti-static weigh boat or directly into the target vial.

  • Cap the source bottle immediately after dispensing to mitigate airborne particulates.

Step 4: Solubilization (High-Risk Phase)

  • Using a calibrated pipette, slowly add the carrier solvent (e.g., DMSO) to the vial containing the powder.

  • Cap the vial tightly before vortexing or sonicating. Never sonicate an open vial , as this generates invisible micro-aerosols of the lipophilic solution.

  • Self-Validation Check: Inspect the outer gloves. If any solvent splashed onto the gloves, immediately doff the outer pair, dispose of them in the solid hazardous waste, and don a fresh outer pair.

Spill Response & Waste Management

A rapid, pre-planned response prevents localized contamination from becoming a laboratory-wide exposure event.

  • Solid Spill (Powder): Do NOT dry sweep, as this will aerosolize the compound and trigger H335 respiratory hazards[2]. Gently cover the spill with damp absorbent paper (using water or a mild solvent) and wipe inward to consolidate the material.

  • Liquid Spill (Solution): Cover with universal chemical absorbent pads.

  • Disposal: Because the molecule contains a chlorine atom (C14H12ClNO2), all contaminated materials, solutions, and first-rinse washings must be strictly segregated into Halogenated Organic Waste streams. Do not mix with non-halogenated waste.

Operational Workflow Visualization

The following diagram illustrates the critical path of safety barriers during the handling of this compound.

G N1 Phase 1: Preparation Fume Hood Setup Verify Airflow Static Elimination N2 Phase 2: PPE Donning Double Nitrile Gloves Splash Goggles Lab Coat N1->N2 Environment Secured N3 Phase 3: Powder Handling Anti-static Weighing Minimize Aerosols (H315, H319, H335) N2->N3 Barrier Established N4 Phase 4: Solubilization Add Carrier Solvent (e.g., DMSO) High Penetration Risk N3->N4 Powder Contained N5 Phase 5: Decontamination Wet Wipe Surfaces Doff Outer Gloves Halogenated Waste N4->N5 Solution Sealed

Operational workflow for handling N-(4-chlorophenyl)-3-methoxybenzamide safely.

References

  • N-(4-chlorophenyl)-3-methoxybenzamide | ChemScene | Chemikart. Chemikart.com.
  • N-(4-氯苯基)-3-甲氧基苯甲酰胺| 96776-05-5 - 摩熵化学. Molaid.com.
  • AK Scientific, Inc.: Safety Data Sheet. AKsci.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.